4-Chlorophenyl trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJLHLBNABUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342403 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-84-9 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorophenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate
CAS Number: 29540-84-9
This technical guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in key cross-coupling reactions.
Chemical and Physical Properties
This compound, also known as 4-chlorophenyl triflate, is a colorless to yellow oil at room temperature. Its robust nature and reactivity make it a valuable building block in the synthesis of complex organic molecules. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 29540-84-9 | [1][2][][4][5] |
| Molecular Formula | C₇H₄ClF₃O₃S | [1][2][4] |
| Molecular Weight | 260.62 g/mol | [1][2][4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Physical State | Liquid | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This method provides a high yield of the desired product.
Experimental Protocol: Synthesis from 4-Chlorophenol
This protocol is adapted from a standard procedure for the preparation of aryl triflates.[1]
Materials:
-
4-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
0.2 N Hydrochloric acid (HCl)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
A 250-mL three-necked flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and dichloromethane (125 mL).
-
Pyridine (9.1 mL, 112.5 mmol) is added to the solution via syringe.
-
The reaction mixture is cooled to -10°C using an ice/methanol bath.
-
Trifluoromethanesulfonic anhydride (18.7 mL, 111.3 mmol) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -2°C.
-
After the addition is complete, the reaction mixture is stirred at -10°C for an additional hour and then allowed to warm to room temperature.
-
Upon reaction completion, water (75 mL) is added, and the mixture is stirred for 15 minutes.
-
The layers are separated in a separatory funnel. The organic layer is washed sequentially with 0.2 N hydrochloric acid (75 mL), water (75 mL), and brine (75 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by filtration through a pad of silica gel, eluting with 5% ethyl acetate in hexanes.
-
The filtrate is concentrated by rotary evaporation to afford this compound as a clear, colorless liquid (25.7 g, 96% yield).[1]
Applications in Cross-Coupling Reactions
Aryl triflates are highly valuable substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity, often comparable to or exceeding that of aryl bromides and iodides.[6] This reactivity makes this compound a key intermediate in the synthesis of biaryl compounds and arylamines, which are prevalent motifs in pharmaceuticals.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Aryl triflates are excellent electrophilic partners in this reaction.[6][7][9]
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Triflates:
-
A reaction vessel is charged with the aryl triflate (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water) is added.
-
The reaction mixture is heated (typically between 80-100°C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of carbon-nitrogen bonds, widely used in the pharmaceutical industry. Aryl triflates are effective electrophiles in this transformation.[10][8][11][12]
General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Triflates:
-
An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., DavePhos or XantPhos), and a base (e.g., NaO-t-Bu or DBU).[13]
-
The vessel is evacuated and backfilled with an inert gas.
-
The aryl triflate (1.0 equiv), the amine (1.0-1.2 equiv), and a solvent (e.g., toluene or DMF) are added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Role in Medicinal Chemistry and Drug Development
The triflate group, while primarily known as a reactive leaving group in organic synthesis, has also been explored as a functional moiety in medicinal chemistry. The strong electron-withdrawing nature of the triflate group can significantly alter the physicochemical properties of a molecule, such as its acidity.[13]
Incorporating trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[14] While this compound itself is not a therapeutic agent, its utility in the synthesis of complex molecules makes it an important tool for medicinal chemists. For instance, it can be used to introduce the 4-chlorophenyl moiety into a drug candidate through cross-coupling reactions, a common structural motif in various therapeutic agents.
While no specific involvement of this compound in signaling pathways has been reported, its role as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for biological activity against various cellular targets and pathways.
Safety and Handling
This compound is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 29540-84-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chlorophenyl trifluoromethanesulfonate (CAS No. 29540-84-9). The information is curated for professionals in research and development who require precise data for experimental design and chemical synthesis. This document includes a detailed summary of physical data, standardized experimental protocols for its synthesis and property determination, and visual diagrams to illustrate key processes.
Core Physical and Chemical Properties
This compound, also known as 4-Chlorophenyl triflate, is a chemical compound frequently utilized in laboratory settings for scientific research and development, particularly in the synthesis of more complex molecules.[1] Its physical state is typically a colorless liquid.[2]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 29540-84-9 | [1][2][3][4][] |
| Molecular Formula | C₇H₄ClF₃O₃S | [1][3][4][] |
| Molecular Weight | 260.62 g/mol | [3][6][] |
| Exact Mass | 259.95200 u | [3][6] |
| Boiling Point | 270.6°C at 760 mmHg | [3][6] |
| Flash Point | 117.4°C | [3][6] |
| Density | 1.6 g/cm³ | [3][6] |
| Physical Form | Liquid | |
| Color | Colourless | [2] |
| Purity | Available in purities of 95%, 97%, and 98% | [2][4] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | NIIJLHLBNABUFL-UHFFFAOYSA-N | [2][3][6][] |
Experimental Protocols
Detailed methodologies for the synthesis of aryl triflates and the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and adapted from related syntheses.
2.1. Synthesis of this compound
This protocol describes a general method for the synthesis of aryl triflates from the corresponding phenol, a common route for preparing compounds like this compound.
Materials:
-
4-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (CH₂Cl₂) (as a solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the stirred solution.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride dropwise to the cooled mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
2.2. Determination of Boiling Point
The boiling point is determined using a standard distillation apparatus at atmospheric pressure.
Procedure:
-
Place a sample of the purified liquid in a distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid actively boils and the vapor temperature remains constant as the boiling point. The reported boiling point is 270.6°C at 760 mmHg.[3][6]
2.3. Determination of Density
The density of the liquid can be determined using a pycnometer or a density meter.
Procedure (using a pycnometer):
-
Weigh a clean, dry pycnometer of a known volume (V).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Weigh the filled pycnometer.
-
The mass of the liquid (m) is the difference between the filled and empty pycnometer weights.
-
Calculate the density (ρ) using the formula: ρ = m/V. The density for this compound is reported as 1.6 g/cm³.[3][6]
Visualizations: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental and logical relationships involving this compound.
3.1. Synthesis Workflow
This diagram outlines the general synthetic pathway for producing an aryl triflate like this compound from its corresponding phenol.
Caption: General synthesis workflow for this compound.
3.2. Role in Suzuki Coupling
This diagram illustrates the logical relationship of this compound as a key reactant in a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Caption: Role of this compound in Suzuki coupling.
References
An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. Its molecular properties, synthesis, and applications, particularly in cross-coupling reactions, are detailed herein.
Core Molecular and Physical Properties
This compound, also known as 4-chlorophenyl triflate, is an organosulfur compound valued for its utility as a coupling partner in various palladium-catalyzed reactions. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 260.62 g/mol | [1][2] |
| Molecular Formula | C₇H₄ClF₃O₃S | [1][3] |
| CAS Number | 29540-84-9 | [1][2] |
| Boiling Point | 270.6 °C at 760 mmHg | [2] |
| Flash Point | 117.4 °C | [2] |
| Density | 1.6 g/cm³ | [2] |
| Exact Mass | 259.95200 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a closely related synthesis for N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide provides a strong procedural basis. The synthesis of aryl triflates generally involves the reaction of a phenol with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base.
General Protocol for the Synthesis of Aryl Triflates (Adapted):
-
Reaction Setup: A solution of the corresponding phenol (in this case, 4-chlorophenol) and a non-nucleophilic base (e.g., triethylamine or pyridine) is prepared in an inert, anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is typically cooled in an ice bath (0 °C) or a dry ice/acetone bath.
-
Addition of Triflic Anhydride: Trifluoromethanesulfonic anhydride is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Aryl triflates, such as this compound, are excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the aryl group of the triflate and an organoboron compound, catalyzed by a palladium complex.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling Reaction:
-
Reagents and Catalyst Preparation: To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C and stirred for a period of 2 to 24 hours.
-
Reaction Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving an aryl triflate like this compound.
References
4-Chlorophenyl trifluoromethanesulfonate synthesis from 4-chlorophenol
An In-depth Technical Guide to the Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate from 4-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from 4-chlorophenol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. The document details established experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge to safely and efficiently perform this chemical synthesis.
Introduction
This compound, a member of the aryl triflate family, serves as a versatile intermediate in organic synthesis. Aryl triflates are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The conversion of phenols to triflates enhances their reactivity, transforming the hydroxyl group into a good leaving group. This guide focuses on the prevalent and efficient method for synthesizing this compound from the readily available starting material, 4-chlorophenol.
Reaction and Mechanism
The most common method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base.[1][2] The base, typically pyridine or triethylamine, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the desired aryl triflate.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative and reliable experimental protocol for the synthesis of this compound.[3]
| Parameter | Value | Reference |
| Starting Material | 4-Chlorophenol | [3] |
| Molar Mass ( g/mol ) | 128.56 | |
| Amount (g) | 13.2 | [3] |
| Moles (mmol) | 102.5 | [3] |
| Reagents | ||
| Triflic Anhydride (mL) | 18.7 | [3] |
| Moles (mmol) | 111.3 | [3] |
| Pyridine (mL) | 9.1 | [3] |
| Moles (mmol) | 112.5 | [3] |
| Methylene Chloride (mL) | 125 | [3] |
| Product | This compound | [3] |
| Molar Mass ( g/mol ) | 260.62 | [4][5] |
| Yield (g) | 25.7 | [3] |
| Yield (%) | 96% | [3] |
| Purity | >95% (after purification) | [1] |
Experimental Protocol
The following detailed experimental protocol is adapted from a well-established procedure.[3]
Materials:
-
4-Chlorophenol (13.2 g, 102.5 mmol)
-
Methylene chloride (CH₂Cl₂) (125 mL)
-
Pyridine (9.1 mL, 112.5 mmol)
-
Triflic anhydride (Tf₂O) (18.7 mL, 111.3 mmol)
-
Water (H₂O) (75 mL)
-
0.2 N Hydrochloric acid (HCl) (75 mL)
-
Brine (saturated NaCl solution) (75 mL)
-
Silica gel (63 g)
-
5% Ethyl acetate in hexanes
Equipment:
-
250-mL three-necked flask
-
Teflon-coated thermocouple
-
Nitrogen bubbler
-
Septum
-
Teflon-coated magnetic stir bar
-
Syringes
-
Ice/methanol cooling bath
-
500-mL separatory funnel
-
Rotary evaporator
-
150-mL filter funnel
Procedure:
-
Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, thermocouple, and nitrogen bubbler, dissolve 4-chlorophenol (13.2 g, 102.5 mmol) in methylene chloride (125 mL) at room temperature.[3]
-
Addition of Base: Add pyridine (9.1 mL, 112.5 mmol) to the solution via syringe.[3]
-
Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.[3]
-
Addition of Triflic Anhydride: Add triflic anhydride (18.7 mL, 111.3 mmol) dropwise via syringe, ensuring the internal temperature remains below -2°C.[3]
-
Reaction: Stir the mixture for 1 hour at -10°C, then allow it to warm to room temperature.[3]
-
Quenching: Add water (75 mL) to the reaction mixture and stir for 15 minutes.[3]
-
Workup: Transfer the mixture to a 500-mL separatory funnel. Separate the layers and wash the organic (lower) layer sequentially with 0.2 N HCl (75 mL), water (75 mL), and brine (75 mL).[3]
-
Concentration: Concentrate the organic layer to a yellow oil using a rotary evaporator.[3]
-
Purification: Dilute the yellow oil with 25 mL of 5% ethyl acetate in hexanes and filter it through a plug of silica gel (63 g, pre-wetted with 5% ethyl acetate in hexanes). Wash the silica gel with additional 5% ethyl acetate in hexanes (250 mL) until the product is no longer detected in the filtrate.[3]
-
Final Product: Concentrate the filtrate via rotary evaporation to obtain this compound as a clear, colorless liquid (25.7 g, 96% yield).[3]
Characterization Data
The synthesized this compound can be characterized using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.43 – 7.41 (m, 2H), 7.24 – 7.22 (m, 2H).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ 147.9, 134.3, 130.3, 123.5, 122.7, 117.2 (q, J = 320.7 Hz, CF₃).[6]
Visualized Workflow and Logic
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 4-chlorophenyl trifluoromethanesulphonate (C7H4ClF3O3S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
Spectroscopic Analysis of 4-Chlorophenyl trifluoromethanesulfonate: A Technical Guide
Introduction
4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate class of organic compounds, serves as a valuable intermediate in various chemical syntheses, particularly in cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to aid researchers in the replication and verification of these findings.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the phenyl ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43 - 7.41 | Doublet | 2H | Ar-H |
| 7.24 - 7.22 | Doublet | 2H | Ar-H |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows signals for the aromatic carbons and the trifluoromethyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | C-O |
| 134.3 | C-Cl |
| 130.3 | Ar-C |
| 123.5 | Ar-C |
| 122.7 | Ar-C |
| 120.3 | Ar-C |
| 117.2 | Ar-C |
| 114.0 | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the triflate group, the aromatic ring, and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1475 | Medium to Weak | Aromatic C=C Stretch |
| 1420 - 1380 | Strong | S=O Asymmetric Stretch (Triflate) |
| 1250 - 1210 | Strong | S=O Symmetric Stretch (Triflate) |
| 1210 - 1140 | Strong | C-F Stretch (Triflate) |
| 1100 - 1000 | Strong | S-O-C Stretch (Triflate) |
| 850 - 550 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₇H₄ClF₃O₃S), the exact mass is 259.952177 g/mol .[1]
| m/z | Relative Abundance | Assignment |
| 259.95 | High | [M]⁺ (Molecular Ion) |
| 127.00 | Moderate | [C₆H₄Cl]⁺ |
| 111.00 | Moderate | [C₆H₄Cl-O]⁺ |
| 133.00 | Moderate | [CF₃SO₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Ensure the sample height in the tube is adequate for the spectrometer.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer: 101 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.[4]
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
IR Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Instrument Parameters :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Instrument Parameters (Electron Ionization - EI) :
-
Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).[7]
-
Ionization Energy: 70 eV.[8]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
For GC-MS, an appropriate GC column and temperature program must be selected to ensure proper separation and elution of the compound.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. echemi.com [echemi.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chlorophenyl trifluoromethanesulfonate. It includes detailed spectral data, experimental protocols for synthesis and NMR analysis, and a visual representation of the molecule's structure and its expected NMR signaling. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The aromatic region of the spectrum is characterized by a typical AA'BB' spin system, indicative of a 1,4-disubstituted benzene ring. The quantitative data from the spectrum is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.43 - 7.41 | Doublet | 2H | Ar-H (ortho to -OTf) |
| 7.24 - 7.22 | Doublet | 2H | Ar-H (ortho to -Cl) |
Table 1: Summary of 1H NMR spectral data for this compound.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. A general and efficient procedure is outlined below.[2][3]
Materials:
-
4-chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine or Triethylamine
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.1 equivalents) to the stirred solution.
-
To this mixture, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
1H NMR Spectrum Acquisition
To obtain a high-quality, quantitative 1H NMR spectrum, the following protocol should be followed.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
The following parameters are recommended for a 400 MHz NMR spectrometer for quantitative analysis[4][5][6][7]:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl3 |
| Pulse Angle | 90° |
| Acquisition Time | ≥ 3 s |
| Relaxation Delay (d1) | 5 x T1 (typically 10-30 s for aromatic protons) |
| Number of Scans | ≥ 16 (for good signal-to-noise) |
| Spectral Width | 12-15 ppm |
| Temperature | 298 K |
Molecular Structure and NMR Signaling Pathway
The structure of this compound dictates its 1H NMR spectrum. The two sets of aromatic protons are chemically non-equivalent due to the different electronic effects of the chloro and trifluoromethanesulfonate substituents. This results in the characteristic AA'BB' splitting pattern observed in the spectrum.
Caption: Structure of this compound and its corresponding 1H NMR signals.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
13C NMR chemical shifts of 4-Chlorophenyl trifluoromethanesulfonate
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chlorophenyl trifluoromethanesulfonate
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic data for structural elucidation and chemical analysis. This document details the reported chemical shifts, a generalized experimental protocol for data acquisition, and logical workflows for both the experimental process and spectral assignment.
Introduction to this compound
This compound, also known as 4-Chlorophenyl triflate, is an organic compound frequently used in organic synthesis, particularly in cross-coupling reactions where the triflate group serves as an excellent leaving group. Accurate characterization of this compound is critical for its application in synthetic chemistry and drug development. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, making it an indispensable tool for structural verification.
¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 101 MHz NMR spectrometer.[1] The observed chemical shifts (δ) are presented in parts per million (ppm).
| Chemical Shift (δ) in ppm | Assignment (Inferred) |
| 147.9 | C-O (Carbon bearing the triflate group) |
| 134.3 | C-Cl (Carbon bearing the chlorine atom) |
| 130.3 | C-H (Aromatic) |
| 123.5 | C-H (Aromatic) |
| 122.7 | C-H (Aromatic) |
| 120.3 | CF₃ (Quartet, due to ¹J C-F coupling) |
| 117.2 | C-H (Aromatic) |
| 114.0 | C-H (Aromatic) |
Note: The specific assignment of the aromatic C-H signals requires further 2D NMR experiments such as HSQC and HMBC. The chemical shift for the CF₃ carbon is typically observed as a quartet due to one-bond coupling with the three fluorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
The following is a detailed methodology for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing : Accurately weigh between 50-100 mg of this compound for a standard ¹³C NMR experiment.[2] Higher concentrations are preferable for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which results in lower sensitivity compared to ¹H NMR.[3][4]
-
Solvent Selection : Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds and was used to obtain the reference data.[1][5]
-
Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small, clean vial.[5][6] Ensure the sample is fully dissolved.
-
Filtration & Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2][3] The solution height in the tube should be around 4-5 cm.[3][5]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample information.[5]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Spectrometer Preparation :
-
Locking : The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve the best possible resolution and line shape.[2]
-
Tuning : The NMR probe is tuned to the ¹³C frequency to ensure maximum signal-to-noise.
-
-
Acquisition Parameters :
-
Experiment Type : Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer). Broadband proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each unique carbon.[7][8]
-
Pulse Angle : A flip angle of 30-45° is often recommended as a compromise between signal intensity and the need for longer relaxation delays.[9]
-
Spectral Width : Set the spectral width to cover the expected range of ¹³C chemical shifts for organic molecules, typically from 0 to 220 ppm.[10]
-
Acquisition Time (at) : An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1) : A short relaxation delay (e.g., 2 seconds) is typically used for routine qualitative spectra.
-
Number of Scans (ns) : Due to the low sensitivity of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.[3]
-
3.3. Data Processing
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : A baseline correction is applied to produce a flat spectral baseline.
-
Referencing : The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 77.16 ppm.
-
Peak Picking : The chemical shifts of the peaks are identified and listed.
Visualization
4.1. Experimental and Data Processing Workflow
The following diagram illustrates the general workflow from sample preparation to the final processed ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Spectroscopy.
4.2. Structure to Spectrum Correlation
This diagram illustrates the relationship between the carbon atoms in this compound and their corresponding signals in the ¹³C NMR spectrum.
Caption: Structure-Spectrum Correlation for this compound.
References
- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. mun.ca [mun.ca]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. bhu.ac.in [bhu.ac.in]
Stability and storage conditions for 4-Chlorophenyl trifluoromethanesulfonate
An In-depth Technical Guide to the Stability and Storage of 4-Chlorophenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the aryl triflate family, is a versatile reagent in organic synthesis, valued for the exceptional leaving group ability of the triflate moiety. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the known stability profile of this compound and related aryl triflates, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general knowledge of aryl triflate stability and established principles of chemical stability testing to provide a robust framework for its use in a research and development setting.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Chlorophenyl triflate |
| CAS Number | 29540-84-9 |
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight | 260.62 g/mol |
| Structure | ![]() |
Stability Profile
Aryl triflates, including this compound, are known to be significantly more stable than their alkyl counterparts[1]. The stability of the triflate group is attributed to resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group[2].
Factors Affecting Stability
The following table summarizes the known and anticipated stability of this compound under various conditions based on general chemical principles and available data for related compounds.
| Condition | Stability Summary |
| Temperature | Stable at ambient temperatures. However, elevated temperatures can promote thermal decomposition, leading to the release of hazardous gases such as sulfur oxides and hydrogen fluoride[5][6]. It is advisable to avoid prolonged exposure to high temperatures. |
| Moisture/Humidity | The compound is moisture-sensitive[4][6]. The triflate group can be susceptible to hydrolysis, particularly under neutral to basic conditions, to yield 4-chlorophenol and trifluoromethanesulfonic acid. It is crucial to store the compound in a dry environment. |
| Light | While there is no specific data on the photostability of this compound, it is good practice to store it protected from light to prevent any potential photochemical degradation. |
| pH | Expected to be most stable under acidic to neutral pH. Strong bases will accelerate hydrolysis of the triflate ester linkage. |
| Incompatible Materials | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1][4][5][6]. Contact with these substances should be avoided to prevent vigorous reactions and degradation. |
| Biological Systems | Studies on other aryl triflate-containing molecules suggest good metabolic stability in biological matrices like rat plasma and human hepatocytes[3]. This suggests the aryl triflate moiety can be relatively stable in in-vitro biological assays. |
Recommended Storage and Handling
To maintain the integrity and ensure the safe use of this compound, the following storage and handling guidelines should be strictly adhered to:
-
Storage Container: Store in a tightly sealed, original container.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air[4][6].
-
Temperature: Store in a cool, dry, and well-ventilated area[5]. Refrigeration is often recommended[5]. Keep away from sources of heat, sparks, and open flames[4][5].
-
Location: Store in a designated area for corrosive and flammable materials[5][6].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.
Experimental Protocols for Stability Testing
The following are recommended protocols for assessing the stability of this compound, based on established pharmaceutical stability testing guidelines[7][8].
Long-Term Stability Study
-
Objective: To evaluate the stability of the compound over a prolonged period under recommended storage conditions.
-
Methodology:
-
Store samples of this compound in tightly sealed, amber glass vials under the recommended long-term storage condition: 25°C ± 2°C / 60% RH ± 5% RH.
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Assay: Using a validated stability-indicating HPLC method to determine the percentage of the active compound remaining and to detect any degradation products.
-
Moisture Content: By Karl Fischer titration.
-
-
Accelerated Stability Study
-
Objective: To predict the long-term stability of the compound by subjecting it to elevated stress conditions.
-
Methodology:
-
Store samples of this compound in tightly sealed, amber glass vials under accelerated storage conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Withdraw samples at specified time points: 0, 1, 3, and 6 months.
-
Analyze the samples at each time point for the same parameters as in the long-term stability study.
-
Forced Degradation (Stress Testing)
-
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photostability: Expose the solid compound to UV light (e.g., 365 nm) for a specified duration.
-
Analyze all stressed samples by a suitable method (e.g., HPLC-MS) to identify and characterize any degradation products.
-
Visualizations
Logical Flow of Stability Assessment
References
- 1. reddit.com [reddit.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. japsonline.com [japsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
Handling Precautions for 4-Chlorophenyl trifluoromethanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling precautions and technical information for 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent often utilized in synthetic organic chemistry. The following sections detail its chemical and physical properties, associated hazards, recommended safety protocols, and relevant experimental methodologies to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 4-chlorophenyl triflate, is an organosulfur compound with the chemical formula C₇H₄ClF₃O₃S. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 29540-84-9 |
| Molecular Weight | 260.62 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 270.6 °C at 760 mmHg |
| Flash Point | 117.4 °C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures to prevent adverse health effects.
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.[3][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3] |
| Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[5] | |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation.[5] |
Hazard Summary Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
A Technical Guide to the Reactivity of Aryl Triflates in Cross-Coupling Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Aryl Triflates in Modern Synthesis
Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid and phenols, have emerged as indispensable electrophilic partners in transition metal-catalyzed cross-coupling reactions. The triflate group (–OTf) is an excellent leaving group due to the high stability of the triflate anion, a consequence of resonance and the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity makes aryl triflates versatile substitutes for aryl halides in a multitude of C-C and C-heteroatom bond-forming reactions.
Their significance is further amplified by their straightforward synthesis from widely available phenol precursors. This allows for the strategic functionalization of complex molecules where the corresponding aryl halide might be difficult to access or where the hydroxyl group is a key feature of the parent structure. In drug discovery and materials science, the ability to convert phenols into reactive intermediates for cross-coupling opens up vast chemical space for late-stage functionalization and the rapid generation of compound libraries. This guide provides an in-depth overview of the synthesis, reactivity, and application of aryl triflates in key cross-coupling transformations.
Synthesis of Aryl Triflates from Phenols
The most common and direct method for synthesizing aryl triflates is the reaction of a phenol with a triflating agent in the presence of a base.[1] The choice of agent and conditions can be adapted to the substrate's sensitivity and desired scale.
Common Triflating Agents:
-
Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O): A highly reactive and common reagent, though it can be non-selective and requires low temperatures.[1]
-
N-Phenyltriflimide (Tf₂NPh): A stable, crystalline, and more selective alternative to triflic anhydride, often resulting in improved yields and selectivity.[1]
Recent advancements have led to practical and efficient protocols that avoid the use of expensive or difficult-to-handle reagents and simplify purification.
Experimental Protocol: Practical Synthesis of an Aryl Triflate under Biphasic Conditions
This protocol, adapted from Frantz et al., describes a simple and efficient synthesis that omits amine bases, allowing for facile isolation of the product.[2]
Workflow for Aryl Triflate Synthesis
Caption: General workflow for the synthesis of aryl triflates from phenols.
Materials:
-
Phenol derivative (1.0 equiv)
-
Toluene
-
30% Aqueous Potassium Phosphate (K₃PO₄) solution
-
Triflic Anhydride (Tf₂O) (1.1 equiv)
Procedure:
-
A reaction flask is charged with the phenol (1.0 equiv), toluene, and 30% aqueous K₃PO₄.
-
The biphasic mixture is cooled to 0 °C in an ice bath.
-
Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Upon completion of the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude aryl triflate is often of sufficient purity for direct use in subsequent cross-coupling reactions.[2] If necessary, further purification can be achieved by flash chromatography.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Aryl triflates are highly effective electrophiles in a wide array of palladium-catalyzed cross-coupling reactions, serving as viable alternatives to aryl halides.[1][3] Their reactivity is often comparable to that of aryl bromides.
General Reactivity and Chemoselectivity
The general order of reactivity for aryl electrophiles in palladium-catalyzed oxidative addition is typically: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl [4][5]
This reactivity trend allows for chemoselective couplings. For instance, an aryl iodide can often be coupled selectively in the presence of an aryl triflate. However, the choice of catalyst and ligands can invert this conventional selectivity. For example, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system has been shown to react selectively with an aryl chloride in the presence of an aryl triflate, whereas a Pd(OAc)₂/PCy₃ system favors reaction at the triflate site.[4] This tunable selectivity is a powerful tool in the synthesis of complex polyfunctionalized molecules.
| Leaving Group (X) on Aryl Ring | General Relative Reactivity in Pd-Catalyzed Cross-Coupling | Notes |
| -I (Iodide) | Highest | Most reactive, allows for mildest reaction conditions. |
| -Br (Bromide) | High | Highly reliable and widely used. Often comparable in reactivity to triflates.[5] |
| -OTf (Triflate) | High | Reactivity is similar to bromides.[5] Excellent substrate for a wide range of couplings. |
| -Cl (Chloride) | Moderate to Low | Less reactive, often requiring more specialized, electron-rich, and bulky phosphine ligands and harsher conditions.[3] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide or triflate, is a cornerstone of modern C-C bond formation.[3][6] Aryl triflates are excellent substrates for this transformation.[3][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
-
Reagents: Aryl triflate (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., PCy₃, SPhos, 2-10 mol%), Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv).[6][7]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is common.[6]
-
Procedure:
-
To a degassed solution of the aryl triflate, boronic acid, and base in the chosen solvent system, add the palladium catalyst and ligand.
-
Heat the reaction mixture (typically 60-100 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl electrophiles with amines.[8] Aryl triflates are effective substrates, providing a powerful method to synthesize arylamines from phenols.[9] The choice of phosphine ligand is critical, with bulky, electron-rich ligands like DPPF and BINAP being particularly effective.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate
-
Reagents: Aryl triflate (1.0 equiv), Amine (1.1-1.4 equiv), Palladium precursor (e.g., Pd(dba)₂, 1-2 mol%), Ligand (e.g., DPPF, BINAP, 1-3 mol%), Strong, non-nucleophilic base (e.g., NaO-t-Bu, LHMDS, 1.4 equiv).[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like Toluene or THF.
-
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, combine the palladium precursor, ligand, and base in the solvent.
-
Add the amine, followed by the aryl triflate. For some sensitive substrates, slow addition of the triflate can improve yields by preventing premature cleavage.[9]
-
Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.
-
After cooling, quench the reaction, extract the product into an organic solvent, and purify by standard methods.
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne.[10] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10] Aryl triflates readily participate in this reaction, providing access to arylalkynes.[10][11]
Experimental Protocol: Sonogashira Coupling of an Aryl Triflate
-
Reagents: Aryl triflate (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) salt (e.g., CuI, 2-10 mol%), Amine base (e.g., Et₃N, DIPEA), which often serves as the solvent or co-solvent.[11][12]
-
Solvent: THF, DMF, or the amine base itself.
-
Procedure:
-
To a solution of the aryl triflate and terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with an organic solvent (e.g., Et₂O or EtOAc) and filter through a pad of celite to remove catalyst residues.[11]
-
Wash the filtrate with aqueous solutions (e.g., sat. aq. NH₄Cl) to remove the amine base and copper salts.[11]
-
Dry and concentrate the organic phase, followed by purification of the product.
-
Conclusion
Aryl triflates are exceptionally valuable and reactive intermediates in modern organic synthesis, particularly for drug development and materials science. Their ease of preparation from abundant phenols, coupled with their high reactivity that is often comparable to aryl bromides, makes them ideal substrates for a host of palladium-catalyzed cross-coupling reactions. The ability to tune chemoselectivity through careful selection of catalysts and ligands further enhances their utility. The robust protocols established for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate the broad applicability of aryl triflates in constructing diverse and complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Chlorophenyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide
Introduction
4-Chlorophenyl trifluoromethanesulfonate, an organosulfur compound, has emerged as a versatile and powerful reagent in the field of organic synthesis. As an aryl triflate, it is characterized by the trifluoromethanesulfonyl (triflate) group (-SO₂CF₃) attached to a 4-chlorophenyl ring. The triflate group is one of the best leaving groups known in organic chemistry, a property attributed to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance. This exceptional leaving group ability makes this compound an excellent electrophilic partner in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides an in-depth overview of its synthesis, properties, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for its handling and characterization.
| Property | Value |
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight | 260.62 g/mol [1] |
| Boiling Point | 270.6°C at 760 mmHg[1] |
| Density | 1.6 g/cm³[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.43-7.41 (d, 2H), 7.24-7.22 (d, 2H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 147.9, 134.3, 130.3, 123.5, 122.7, 118.7 (q, ¹J(C,F) = 321 Hz) |
Note: The ¹³C NMR chemical shift for the CF₃ group, a quartet due to carbon-fluorine coupling, is a characteristic feature.
Synthesis of this compound
The preparation of aryl triflates is typically straightforward. The most common method involves the reaction of the corresponding phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base.
General Synthesis Workflow
The synthesis process follows a logical sequence from starting materials to the purified final product.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Chlorophenol
This protocol details the synthesis of this compound from 4-chlorophenol and trifluoromethanesulfonic anhydride.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chlorophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution and stir for 5 minutes.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Core Application: Cross-Coupling Reactions
The high reactivity of the C-O bond in aryl triflates makes this compound a superior substrate for a multitude of transition-metal-catalyzed cross-coupling reactions compared to the less reactive C-Cl bond on the same molecule. This chemoselectivity is a key advantage in complex syntheses.
General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions involving aryl triflates follow a similar catalytic cycle, illustrated below for a generic Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Key Cross-Coupling Reactions and Data
This compound participates in numerous named reactions, demonstrating its versatility.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryls, Styrenes |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, DIPA) | Aryl Alkynes |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOᵗBu) | Aryl Amines, Aryl Amides |
| Heck | Alkenes | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkenes |
| Stille | Organostannanes | Pd(PPh₃)₄ | Biaryls, Vinyl Arenes |
| Carbonylation | Carbon Monoxide (CO) | Pd(OAc)₂, Ligand (e.g., dppf) | Aryl Esters, Amides, Acids |
Note: The choice of ligand, base, and solvent is crucial for optimizing reaction yield and selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-chloro-1,1'-biphenyl product.
Conclusion
This compound is a cornerstone reagent for modern synthetic chemistry. Its defining feature—the highly labile triflate leaving group—allows for selective and efficient participation in a broad spectrum of palladium-catalyzed cross-coupling reactions, often under mild conditions. The ability to activate a phenolic hydroxyl group towards C-C and C-heteroatom bond formation provides a powerful alternative to traditional methods using aryl halides. For researchers and drug development professionals, mastering the use of this reagent opens up robust and flexible pathways for the construction of complex molecular architectures, from biaryls and functionalized heterocycles to novel pharmaceutical intermediates.
References
4-Chlorophenyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate family, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in cross-coupling reactions and the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in the laboratory.
Synthesis of this compound
The preparation of this compound is typically achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This straightforward and high-yielding reaction provides ready access to this versatile reagent.
Experimental Protocol: Synthesis of this compound from 4-Chlorophenol
-
Materials: 4-Chlorophenol, trifluoromethanesulfonic anhydride, pyridine (or another suitable base), and a dry, inert solvent such as dichloromethane.
-
Procedure:
-
Dissolve 4-chlorophenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Aryl triflates, such as this compound, are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. Their reactivity often surpasses that of the corresponding aryl chlorides and bromides, allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate. This compound readily participates in these reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, the base, and the palladium catalyst system under an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 8 | 80-90 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This compound serves as an effective electrophile in this transformation, providing access to a wide range of substituted anilines.[1]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials: this compound, aniline, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos), a strong base (e.g., NaOtBu or K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
Charge a dry reaction flask with the palladium catalyst, the ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and aniline.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90 | 24 | 75-85 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[2]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound, phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and an anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of this compound and phenylacetylene in the anhydrous solvent, add the base, the palladium catalyst, and the copper(I) co-catalyst under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data for Sonogashira Coupling:
| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 8 | >90 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Application in Drug Discovery and Medicinal Chemistry
The 4-chlorophenyl moiety is a common structural motif in many biologically active compounds due to its ability to engage in various intermolecular interactions and its favorable metabolic stability. This compound serves as a key starting material for the introduction of this important pharmacophore.
A notable example of its application is in the synthesis of kinase inhibitors. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against AKT2/PKBβ, a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3][4] The synthesis of these compounds likely involves a cross-coupling reaction where the 4-chlorophenyl group is introduced via a precursor like this compound.
Signaling Pathway Implication: The PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The development of inhibitors targeting key components of this pathway, such as AKT, is a major focus of cancer drug discovery. The ability to synthesize molecules containing the 4-chlorophenyl group, which can potentially interact with the active site of kinases like AKT, underscores the importance of reagents like this compound in medicinal chemistry.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its facile preparation and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional aryl halides. The ability to efficiently introduce the 4-chlorophenyl group into diverse molecular scaffolds has significant implications for the synthesis of complex natural products, functional materials, and, most notably, novel therapeutic agents. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Chlorophenyl trifluoromethanesulfonate, a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Introduction
This compound (triflate) is an important reagent used to generate an aryne precursor or as a coupling partner in various palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, making the corresponding aryl triflates versatile substrates in the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis described herein is a robust and high-yielding procedure starting from the readily available 4-chlorophenol.
Reaction Scheme
The synthesis proceeds via the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine, in an inert solvent like dichloromethane.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
Reagents:
-
4-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Triflic anhydride)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
0.2 N Hydrochloric acid (HCl)
-
Water (H2O)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Hexanes
-
Silica Gel 60 (230-400 mesh)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermocouple or thermometer
-
Nitrogen inlet/bubbler
-
Syringes
-
Ice/methanol cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Filter funnel
-
Glassware for chromatography
-
Procedure:
-
Reaction Setup: In a 250-mL three-necked flask equipped with a magnetic stir bar, thermocouple, and nitrogen bubbler, dissolve 4-chlorophenol (13.2 g, 102.5 mmol) in dichloromethane (125 mL) at room temperature.[1]
-
Addition of Base: Add pyridine (9.1 mL, 112.5 mmol) to the solution via syringe.[1]
-
Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.[1]
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (18.7 mL, 111.3 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -2°C.[1]
-
Reaction: Stir the mixture at -10°C for 1 hour after the addition is complete.[1]
-
Warming and Quenching: Allow the reaction to warm to room temperature. Once at room temperature, add water (75 mL) and stir the two-phase mixture for 15 minutes.[1]
-
Workup:
-
Transfer the mixture to a 500-mL separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 0.2 N hydrochloric acid (75 mL), water (75 mL), and brine (75 mL).[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain a yellow oil.[1]
-
Purification:
-
Prepare a plug of silica gel (63 g) in a 150-mL filter funnel, pre-wetted with 5% ethyl acetate in hexanes.
-
Dilute the crude yellow oil with 25 mL of 5% ethyl acetate in hexanes and load it onto the silica gel plug.[1]
-
Elute with 5% ethyl acetate in hexanes (approximately 250 mL), monitoring the fractions by TLC.[1]
-
Combine the fractions containing the product and concentrate via rotary evaporation to yield this compound as a clear, colorless liquid.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates, eluting with a 95:5 mixture of hexanes/ethyl acetate. The disappearance of the 4-chlorophenol spot (Rf = 0.09) and the appearance of the product spot (Rf = 0.56) indicate the reaction's progression.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Chlorophenol | [1] |
| Reagents | Triflic anhydride, Pyridine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | -10°C to room temperature | [1] |
| Reaction Time | 1 hour at -10°C | [1] |
| Product Yield | 25.7 g (96%) | [1] |
| Product Appearance | Clear, colorless liquid | [1] |
| TLC Rf (Product) | 0.56 (95:5 hexanes/ethyl acetate) | [1] |
| TLC Rf (Starting Material) | 0.09 (95:5 hexanes/ethyl acetate) | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-chlorophenyl trifluoromethanesulfonate as a substrate in Suzuki-Miyaura cross-coupling reactions. This compound is of particular interest as it possesses two potential reactive sites for palladium-catalyzed cross-coupling: a C-Cl bond and a C-OTf (triflate) bond. The ability to selectively activate one over the other offers significant synthetic utility in the construction of complex biaryl molecules.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Aryl triflates have emerged as versatile alternatives to aryl halides due to their ready preparation from phenols. This compound presents a unique challenge and opportunity in Suzuki-Miyaura coupling, as the chemoselectivity of the reaction can be directed towards either the C-Cl or the C-OTf bond depending on the reaction conditions, particularly the choice of catalyst and ligands.[1][2] This allows for stepwise functionalization and the synthesis of diverse molecular architectures.
Recent studies have demonstrated that under "ligand-free" conditions, palladium salts show a high selectivity for the cleavage of the C-OTf bond in chloroaryl triflates.[3][4] This approach is operationally simple and avoids the use of often expensive and air-sensitive phosphine ligands.
Data Presentation
The following table summarizes the quantitative data for the ligand-free Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from work by Neufeldt and coworkers, which demonstrates the triflate-selective coupling.[3][5]
| Entry | Arylboronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | 24 | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Chloro-4'-methyl-1,1'-biphenyl | 24 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxy-1,1'-biphenyl | 24 | 95 |
| 4 | 4-Fluorophenylboronic acid | 4-Chloro-4'-fluoro-1,1'-biphenyl | 24 | 78 |
| 5 | 3-Methylphenylboronic acid | 4-Chloro-3'-methyl-1,1'-biphenyl | 24 | 88 |
| 6 | 2-Methylphenylboronic acid | 4-Chloro-2'-methyl-1,1'-biphenyl | 24 | 75 |
Experimental Protocols
Protocol 1: Triflate-Selective Suzuki-Miyaura Coupling of this compound under Ligand-Free Conditions
This protocol is based on the ligand-free, triflate-selective coupling methodology.[3][5]
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) chloride (PdCl₂)
-
Potassium fluoride (KF)
-
Acetonitrile (CH₃CN), anhydrous
-
Water, deionized
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium fluoride (KF) (3.0 mmol, 3.0 equiv).
-
Add palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL).
-
Add deionized water (0.5 mL).
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-substituted biphenyl derivative.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the ligand-free Suzuki-Miyaura coupling.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chlorophenyl Trifluoromethanesulfonate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-chlorophenyl trifluoromethanesulfonate. This unique substrate presents an intriguing challenge in chemoselectivity, possessing two distinct reactive sites for oxidative addition: a relatively inert C–Cl bond and a more reactive C–OTf bond. This document explores the underlying principles governing selectivity and offers field-proven methodologies for achieving desired coupling outcomes in Suzuki, Buchwald-Hartwig, and Sonogashira reactions. By leveraging judicious selection of ligands, catalysts, and reaction conditions, researchers can selectively functionalize either position, unlocking diverse synthetic pathways for the creation of complex molecules in pharmaceutical and materials science applications.
Introduction: The Chemoselectivity Challenge
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The substrate, this compound, is a valuable building block as it contains two distinct electrophilic sites: an aryl chloride and an aryl triflate. The triflate group (–OTf) is an excellent leaving group, making the C–OTf bond generally more reactive towards oxidative addition to a Pd(0) center than the more robust C–Cl bond.[2]
The relative reactivity order for palladium-catalyzed cross-couplings is typically I > Br > OTf >> Cl.[2][4] However, this order is not absolute and can be modulated by the choice of palladium catalyst, and particularly, the ancillary ligands.[4][5][6] This tunable reactivity allows for selective functionalization at either the chloride or the triflate position, providing a powerful tool for divergent synthesis from a single, readily available precursor.[7][8] This guide will dissect the factors that control this chemoselectivity and provide robust protocols for predictable outcomes.
Controlling Chemoselectivity: The Role of Ligands
The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount in dictating the chemoselectivity of cross-coupling reactions with haloaryl triflates.[5][6] The electronic and steric properties of the ligand directly influence the palladium center's preference for oxidative addition into the C–Cl or C–OTf bond.
-
Bulky, Electron-Rich Ligands for C–Cl Activation: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and certain biaryl phosphines (e.g., XPhos) are known to promote the activation of otherwise inert C–Cl bonds.[4][9] These ligands stabilize the monoligated, 12-electron [L-Pd(0)] species, which is believed to preferentially undergo oxidative addition into the C–Cl bond.[5]
-
Less Bulky, Electron-Donating Ligands for C–OTf Activation: Ligands like tricyclohexylphosphine (PCy₃) or the use of "ligand-free" conditions (where solvent molecules may act as weak ligands) tend to favor reaction at the more reactive C–OTf bond.[4][5] In these cases, a bis-ligated, 14-electron [L₂-Pd(0)] complex is often the active catalyst, which shows a preference for the C–OTf bond.[5]
This ligand-dependent selectivity provides a powerful synthetic lever. By simply changing the ligand, a chemist can direct the coupling reaction to either the chloro or the triflate position of this compound.[4]
Suzuki-Miyaura Coupling: Forging C–C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures.[10][11] With this compound, this reaction can be directed to selectively form either a chloro-substituted biaryl or a triflate-substituted biaryl.
Protocol for Triflate-Selective Suzuki-Miyaura Coupling
This protocol favors the reaction at the more labile C–OTf bond, leaving the C–Cl bond intact for subsequent transformations. Ligand-free conditions are often effective for this selective coupling.[5][12]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for Triflate-Selective Suzuki Coupling.
Detailed Steps:
-
To a vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium fluoride (KF, 3.0 equiv).
-
Add palladium(II) chloride (PdCl₂, 0.03 equiv).
-
Add anhydrous, degassed acetonitrile.
-
Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂ | A simple palladium salt that is effective under ligand-free conditions.[5] |
| Base | KF | A mild base that activates the boronic acid for transmetalation.[5] |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction.[5] |
| Temperature | Room Temperature | Mild conditions that favor selectivity for the more reactive C–OTf bond. |
Protocol for Chloride-Selective Suzuki-Miyaura Coupling
To achieve selectivity for the C–Cl bond, a catalyst system known to activate aryl chlorides is necessary. The use of a bulky, electron-rich phosphine ligand is key.[4]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for Chloride-Selective Suzuki Coupling.
Detailed Steps:
-
In a glovebox or under an inert atmosphere (Argon), charge a Schlenk flask with Pd₂(dba)₃ (0.02 equiv), tri-tert-butylphosphine (P(t-Bu)₃, 0.08 equiv), this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / P(t-Bu)₃ | The bulky, electron-rich P(t-Bu)₃ ligand promotes oxidative addition to the C–Cl bond.[4] |
| Base | K₃PO₄ | A strong base often used in challenging Suzuki couplings. |
| Solvent | Toluene | A common non-polar solvent for these types of reactions. |
| Temperature | 80 °C | Elevated temperature is often required to activate the C–Cl bond. |
Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1][3][13] Given the higher reactivity of the C–OTf bond, this reaction typically proceeds selectively at the triflate position.
Protocol for Triflate-Selective Buchwald-Hartwig Amination
This protocol is designed for the selective coupling of a primary or secondary amine at the triflate position. Bidentate phosphine ligands like DPPF or BINAP are often effective for this transformation.[1][14][15]
Reaction Scheme:
Catalytic Cycle:
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Steps:
-
Under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv) followed by the amine (1.2 equiv).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / DPPF | A robust catalyst system for the amination of aryl triflates.[14][15] |
| Base | NaOtBu | A strong, non-nucleophilic base essential for deprotonating the amine.[9] |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Provides sufficient energy for efficient catalytic turnover. |
Note: For some sensitive aryl triflates, slow addition of the substrate may be necessary to prevent cleavage and formation of the corresponding phenol.[14][15]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl electrophile and a terminal alkyne.[16][17][18][19] Similar to the Buchwald-Hartwig amination, this reaction typically occurs selectively at the more reactive C–OTf site.
Protocol for Triflate-Selective Sonogashira Coupling
This protocol utilizes a copper co-catalyst, which is characteristic of the classical Sonogashira reaction, to facilitate the coupling at the triflate position.
Reaction Scheme:
Catalytic Cycle:
Caption: Catalytic Cycles for Sonogashira Coupling.
Detailed Steps:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and an amine base.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through Celite to remove salts.
-
Wash the filtrate with saturated NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | The classic catalyst system for Sonogashira couplings.[16] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent in many cases. |
| Solvent | Amine or Toluene/Amine | The amine is crucial for the catalytic cycle. |
| Temperature | RT to 70 °C | Mild conditions are usually sufficient for coupling with aryl triflates.[20] |
Conclusion
This compound is a versatile and powerful building block in palladium-catalyzed cross-coupling. The ability to selectively functionalize either the C–Cl or C–OTf bond by careful selection of ligands and reaction conditions provides a strategic advantage in the design of complex synthetic routes. The protocols detailed in this guide offer reliable starting points for researchers to exploit this chemoselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, thereby expanding the toolkit for modern organic synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 29540-84-9,this compound | lookchem [lookchem.com]
- 8. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nobelprize.org [nobelprize.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 18. Sonogashira Coupling [drugfuture.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Heck Reaction of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. 4-Chlorophenyl trifluoromethanesulfonate is a particularly interesting substrate as it possesses two potential reactive sites for cross-coupling: a chloro substituent and a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, often allowing for milder reaction conditions compared to the corresponding chloride. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Heck reaction utilizing this compound.
Core Principles and Advantages
The Heck reaction with this compound offers several advantages:
-
Reactivity of the Triflate Group: The trifluoromethanesulfonate group is a highly effective leaving group, facilitating oxidative addition to the palladium(0) catalyst, often under milder conditions than those required for the activation of the C-Cl bond.
-
Chemoselectivity: By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective reaction at the triflate position over the chloride, allowing for subsequent functionalization of the chloro group in later synthetic steps.
-
Cationic Pathway: The use of triflates as leaving groups, particularly in combination with bidentate phosphine ligands, can favor a cationic catalytic cycle.[1] This pathway can influence the regioselectivity of the alkene insertion and, with the use of chiral ligands, can enable enantioselective transformations.
-
Functional Group Tolerance: The Heck reaction is known for its tolerance of a wide range of functional groups on both the aryl triflate and the alkene coupling partner, making it a versatile tool in complex molecule synthesis.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond of this compound to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of the triflic acid (HOTf), regenerating the active Pd(0) catalyst.
Data Presentation: Heck Reaction Conditions and Yields
The following tables summarize various reported conditions for the Heck reaction of this compound with different alkenes.
Table 1: Heck Coupling with Styrene Derivatives
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd₂(dba)₃ (2.5) | dppp (5) | Et₃N (1.2) | DMF | 80 | 16 | ~95 | [2] |
| 4-Methylstyrene | Pd₂(dba)₃ (2.5) | dppp (5) | Et₃N (1.2) | DMF | 80 | 16 | ~95 | [2] |
| 4-Chlorostyrene | Pd₂(dba)₃ (2.5) | dppp (5) | Et₃N (1.2) | DMF | 80 | 16 | ~95 | [2] |
dppp = 1,3-Bis(diphenylphosphino)propane
Table 2: Heck Coupling with Acrylates and Other Alkenes
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | KOAc (1.5) | DMF/H₂O | 95 | 24 | 83 | [3] |
| Benzo[b]thiophene | Pd(dba)₂ (4) | L15 (8) | KOAc (2) | Dioxane | 110 | 8 | 56 | [4] |
P(o-tol)₃ = Tris(o-tolyl)phosphine; L15 is a specific pyrazole-alkyl phosphine ligand.
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from a general procedure for the Heck reaction of aryl triflates with substituted styrenes.[2]
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and dppp (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous DMF (e.g., 1 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
In a separate vial, prepare a solution of this compound (e.g., 1.0 mmol), styrene (e.g., 1.05 mmol, 1.05 equiv.), and triethylamine (e.g., 1.2 mmol, 1.2 equiv.) in anhydrous DMF (e.g., 1 mL).
-
Using a syringe, transfer the solution from the vial to the Schlenk tube containing the catalyst. Rinse the vial with an additional portion of DMF (e.g., 1 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours or until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified directly by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield the purified 4-chloro-4'-vinylbiphenyl.
Protocol 2: Heck Reaction of this compound with Benzo[b]thiophene
This protocol is based on a reported chemoselective C-H arylation.[4]
Materials:
-
This compound
-
Benzo[b]thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)
-
Pyrazole-alkyl phosphine ligand L15 (or a suitable alternative bulky, electron-rich phosphine)
-
Potassium acetate (KOAc)
-
Dioxane, anhydrous
-
Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (e.g., 0.008 mmol, 4 mol%), the phosphine ligand (e.g., 0.016 mmol, 8 mol%), and potassium acetate (e.g., 0.40 mmol, 2.0 equiv.).
-
Seal the tube, evacuate, and backfill with nitrogen (repeat this cycle three times).
-
Via syringe, add a solution of this compound (e.g., 0.20 mmol, 1.0 equiv.) and benzo[b]thiophene (e.g., 0.30 mmol, 1.5 equiv.) in anhydrous dioxane (e.g., 1.0 mL).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination with 4-Chlorophenyl trifluoromethanesulfonate
An advanced application of the Buchwald-Hartwig amination is the chemoselective coupling of substrates bearing multiple reactive sites. For di-functionalized electrophiles such as 4-chlorophenyl trifluoromethanesulfonate, the choice of phosphine ligand is paramount in dictating which carbon-heteroatom bond is formed. This allows for the selective synthesis of N-aryl-4-(trifluoromethylsulfonyloxy)anilines, leaving the triflate group intact for subsequent cross-coupling reactions.
Key Concept: Ligand-Controlled Chemoselectivity
The relative reactivity of aryl chlorides and aryl triflates in the Buchwald-Hartwig amination is highly dependent on the steric and electronic properties of the phosphine ligand. While many catalyst systems will react preferentially at the more labile C-OTf bond, recent developments have led to ligands that promote selective oxidative addition to the C-Cl bond.
A notable example is the use of alkyl-pyrazole-based phosphine ligands, such as BirdPhos, which have demonstrated high chemoselectivity for the amination of the C-Cl bond in chloro(hetero)aryl triflates.[1][2] This selectivity is attributed to the unique steric and electronic features of the ligand, which favor the oxidative addition of the palladium(0) complex to the aryl chloride bond over the aryl triflate bond.[1]
Application & Scope
The selective amination of this compound and related compounds opens up synthetic pathways to complex molecules by allowing for sequential, site-selective cross-coupling reactions. The C-N bond can be formed first, followed by a subsequent reaction (e.g., Suzuki, Heck, or another amination) at the C-OTf position.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize quantitative data for the chemoselective Buchwald-Hartwig amination of chloro(hetero)aryl triflates at the C-Cl bond, demonstrating the scope of the reaction with various amines.
Table 1: Selective Buchwald-Hartwig Amination of 4-Chlorophenyl Triflate with Various Amines
| Amine Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BirdPhos (8) | K₂CO₃ (2) | Dioxane | 110 | 12 | >95 |
| Morpholine | Pd₂(dba)₃ (2) | BirdPhos (8) | K₂CO₃ (2) | Dioxane | 110 | 12 | 97 |
| n-Butylamine | Pd₂(dba)₃ (2) | BirdPhos (8) | K₂CO₃ (2) | Dioxane | 110 | 12 | 92 |
| Indoline | Pd₂(dba)₃ (2) | BirdPhos (8) | K₂CO₃ (2) | Dioxane | 110 | 12 | 96 |
Data is representative of typical conditions reported for the selective amination of chloroaryl triflates.[1]
Table 2: General Buchwald-Hartwig Amination of Aryl Triflates (Non-selective conditions)
| Aryl Triflate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Aniline | Pd(dba)₂ (1.5) | DPPF (1.5) | NaOtBu (1.4) | Toluene | 80 | 18 | 81 |
| 4-Tolyl triflate | Morpholine | Pd(dba)₂ (1.5) | DPPF (1.5) | NaOtBu (1.4) | Toluene | 80 | 2 | 99 |
| 2-Naphthyl triflate | Isobutylamine | Pd(dba)₂ (1.5) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 6 | 88 |
These conditions are generalized from protocols for aryl triflate amination and may not be selective for this compound.[3]
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle, the chemoselective reaction pathway, and a general experimental workflow.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Chemoselective pathway for the amination of 4-chlorophenyl triflate.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Chemoselective Amination of this compound at the C-Cl Bond
This protocol is adapted from procedures for the selective amination of chloroaryl triflates using an alkyl-pyrazole-based phosphine ligand.[1]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BirdPhos (8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), BirdPhos (0.08 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and anhydrous 1,4-dioxane via syringe.
-
Addition of Amine: Add the amine (1.2 equiv.) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethylsulfonyloxy)aniline.
Protocol 2: General Amination of an Aryl Triflate (Reference Protocol)
This protocol provides a general, non-selective procedure for the amination of a generic aryl triflate.[3]
Materials:
-
Aryl triflate (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 1.5 mol%) or BINAP (1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (0.015 equiv.), the phosphine ligand (0.015 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask with a stir bar.
-
Addition of Solvent and Reagents: Add anhydrous toluene, the aryl triflate (1.0 equiv.), and the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 80-100 °C. Stir until the starting material is consumed as indicated by TLC or GC-MS (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through Celite.
-
Extraction and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the arylamine product.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide or triflate.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The substrate of interest, 4-chlorophenyl trifluoromethanesulfonate, presents a unique challenge and opportunity for chemoselective synthesis due to the presence of two distinct reactive sites for cross-coupling: a carbon-chlorine (C-Cl) bond and a carbon-trifluoromethanesulfonate (C-OTf) bond.
The general reactivity trend in Sonogashira coupling follows the order: C-I > C-OTf ≥ C-Br >> C-Cl.[3][4] This suggests that the C-OTf group is typically more reactive than the C-Cl group, allowing for selective functionalization at the triflate position under standard Sonogashira conditions. However, recent advances in ligand design have enabled the inversion of this conventional chemoselectivity, making it possible to selectively target the less reactive C-Cl bond.[5][6]
These application notes provide detailed protocols for both the conventional, C-OTf selective, and the ligand-controlled, C-Cl selective Sonogashira coupling of this compound, offering researchers the flexibility to synthesize distinct molecular architectures from a single, readily available starting material.
Data Presentation
The following table summarizes the expected outcomes and representative yields for the chemoselective Sonogashira coupling of this compound with a terminal alkyne under different catalytic conditions.
| Entry | Selective Coupling at | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Product | Representative Yield (%) |
| 1 | C-OTf | Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Triethylamine | THF | Room Temp. | 4-Chloro-1-(alkynyl)benzene | 85-95 |
| 2 | C-Cl | Pd(OAc)₂ / CuI | Indole-based phosphine ligand | K₃PO₄ | 1,4-Dioxane | 80 | 4-(Trifluoromethylsulfonyloxy)-1-(alkynyl)benzene | 70-85 |
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling at the C-OTf Position (Conventional Selectivity)
This protocol describes the Sonogashira coupling of this compound with a terminal alkyne, selectively targeting the more reactive C-OTf bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-1-(alkynyl)benzene.
Protocol 2: Chemoselective Sonogashira Coupling at the C-Cl Position (Inverted Selectivity)
This protocol utilizes a specialized phosphine ligand to invert the conventional reactivity, enabling selective Sonogashira coupling at the less reactive C-Cl bond.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Indole-based phosphine ligand (e.g., a ligand with a C2-cyclohexyl group on the indole ring) (4 mol%)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (2 mol%) and the indole-based phosphine ligand (4 mol%) in anhydrous 1,4-dioxane. Stir for 10-15 minutes to allow for pre-formation of the catalytic complex.
-
To this mixture, add this compound (1.0 equiv), copper(I) iodide (4 mol%), and potassium phosphate (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-(trifluoromethylsulfonyloxy)-1-(alkynyl)benzene product.
Mandatory Visualizations
Caption: The catalytic cycle of the Sonogashira coupling.
References
- 1. synarchive.com [synarchive.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Using 4-Chlorophenyl Trifluoromethanesulfonate
Abstract & Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, as these motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic challenge often lies in the selective and efficient formation of carbon-carbon bonds. This guide details the application of 4-chlorophenyl trifluoromethanesulfonate as a versatile starting material for biaryl synthesis, primarily through palladium-catalyzed cross-coupling reactions. The key advantage of this substrate lies in the differential reactivity of its two electrophilic sites: the highly reactive trifluoromethanesulfonate (triflate, -OTf) group and the more inert chloro (-Cl) group. This chemoselectivity allows for precise, stepwise functionalization, making it an invaluable tool for constructing complex molecular architectures. This document provides the theoretical basis, practical protocols, and expert insights for leveraging this powerful synthetic strategy.
Theoretical Background: The Principle of Chemoselectivity
The success of using this compound hinges on the predictable and controllable difference in reactivity between the C-OTf and C-Cl bonds in palladium-catalyzed cross-coupling reactions.
Leaving Group Ability: Triflate vs. Chloride
The triflate group is one of the most potent leaving groups in organic chemistry. Its exceptional ability to depart is due to the high stability of the resulting trifluoromethanesulfonate anion, which is resonance-stabilized by three oxygen atoms and the strong electron-withdrawing trifluoromethyl group. In contrast, the chloride ion is a good leaving group but is significantly less reactive than triflate.
In the context of palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-electrophile bond.[2] The general order of reactivity for this step is:
C–I > C–Br ≈ C–OTf > C–Cl [3]
This inherent reactivity difference is the foundation for chemoselectivity. Under carefully controlled conditions, the palladium catalyst will preferentially insert into the C–OTf bond, leaving the C–Cl bond untouched and available for a subsequent, different coupling reaction.[4][5]
The Role of Ligands and Conditions
While the intrinsic reactivity order provides a baseline, the choice of palladium catalyst, and particularly its associated ligands, can fine-tune or even reverse this selectivity.[6]
-
Triflate-Selective Conditions : Many standard palladium/phosphine systems, especially those with less electron-rich or bulky ligands, will favor reaction at the triflate site. Remarkably, "ligand-free" conditions, using a simple palladium salt like PdCl₂ or Pd(OAc)₂, have shown excellent selectivity for the C-OTf bond in Suzuki couplings.[4][5] This approach is often preferred for its simplicity and cost-effectiveness.
-
Chloride-Selective Conditions : Achieving selectivity for the less reactive C-Cl bond requires specialized catalytic systems. Highly electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or specifically designed biaryl phosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition into otherwise inert C-Cl bonds.[3][7] By carefully selecting a catalyst system like Pd₂(dba)₃/P(t-Bu)₃, it is possible to invert the "natural" reactivity and couple at the chloride position in the presence of a triflate.[7]
This guide will focus on the more common and synthetically straightforward triflate-selective coupling.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely employed method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[8][9]
The general reaction is as follows:
(Image depicting the general Suzuki coupling of 4-chlorophenyl triflate with an arylboronic acid)
Catalytic Cycle for Triflate-Selective Coupling
Understanding the mechanism is key to troubleshooting and optimization. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: Catalytic cycle of a triflate-selective Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Ligand-Free Suzuki Coupling
This protocol describes a reliable and cost-effective method for the triflate-selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a ligand-free palladium source.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Stoichiometry |
| This compound | 29540-84-9 | 260.62 | 261 mg | 1.0 eq. |
| Arylboronic Acid | Varies | Varies | 1.1 - 1.5 mmol | 1.1 - 1.5 eq. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 eq. (2 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 415 mg | 3.0 eq. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and palladium(II) acetate (0.02 eq.).
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture should be a suspension. Expert Tip: Degassing solvents by sparging with an inert gas for 15-20 minutes prior to use is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Reaction Execution : Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. Typical reaction times range from 4 to 16 hours.
-
Aqueous Work-up : Once the reaction is complete (as indicated by the consumption of the starting triflate), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the isolated 4-chloro-biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality base. | Ensure rigorous inert atmosphere technique. Use freshly opened or purified solvents. Use anhydrous, finely powdered K₂CO₃. Consider a stronger base like Cs₂CO₃. |
| Triflate Hydrolysis | Presence of excess water; Reaction temperature too high for extended periods. | Use anhydrous solvents and base. Ensure the water ratio is correct (typically 4:1 to 5:1 organic:aqueous). Do not overheat or run the reaction for an excessive time. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedure for solvents and the reaction vessel. |
| Formation of C-Cl Coupled Product | Reaction conditions are too harsh; Catalyst system is not selective. | Reduce reaction temperature. If C-Cl reactivity is observed, confirm the absence of strong, electron-rich ligands that might activate the C-Cl bond. Stick to ligand-free or simple ligand (e.g., PPh₃) conditions for triflate selectivity.[4][5] |
Conclusion
This compound is a highly effective and strategic substrate for the synthesis of biaryl compounds. Its primary utility stems from the pronounced difference in reactivity between the triflate and chloro groups, enabling highly chemoselective palladium-catalyzed cross-coupling reactions at the C-OTf bond. The ligand-free Suzuki-Miyaura protocol presented here offers a robust, accessible, and economical method for researchers to generate valuable 4-chloro-biaryl intermediates. These intermediates can be further functionalized at the remaining chloro position, opening pathways to complex, multi-substituted aromatic systems crucial for drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 4-Chlorophenyl Trifluoromethanesulfonate as an Electrophile in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-chlorophenyl trifluoromethanesulfonate as a versatile electrophile in palladium-catalyzed cross-coupling reactions. This reagent is of particular interest due to its two distinct reactive sites: a C-Cl bond and a C-OTf (triflate) bond, allowing for chemoselective functionalization.
Introduction
This compound serves as a bifunctional electrophile in modern organic synthesis. The triflate group is an excellent leaving group, typically more reactive than the chloride in palladium-catalyzed cross-coupling reactions. However, the chemoselectivity between the C-OTf and C-Cl bonds can be finely tuned by the judicious choice of catalyst, ligands, and reaction conditions. This unique property enables sequential and site-selective cross-coupling reactions, providing a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.
This guide details protocols for direct C-H arylation, Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination, supported by quantitative data and workflow visualizations.
Chemoselective Direct C-H Arylation of Heterocycles
The direct arylation of C-H bonds in heterocycles with this compound offers a step-economical approach to constructing complex heteroaromatic systems. Recent advancements have demonstrated that specific pyrazole-alkyl phosphine ligands can achieve excellent chemoselectivity, favoring the activation of the C-Cl bond over the more traditionally reactive C-OTf bond.
Data Presentation
Table 1: Substrate Scope for the Chemoselective C-H Arylation of Heterocycles with this compound. [1]
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Benzo[b]thiophene | 2-(4-(trifluoromethoxy)phenyl)benzo[b]thiophene | 85 |
| 2 | 2-Methylbenzo[b]thiophene | 2-(4-(trifluoromethoxy)phenyl)-3-methylbenzo[b]thiophene | 82 |
| 3 | Thiophene | 2-(4-(trifluoromethoxy)phenyl)thiophene | 78 |
| 4 | Furan | 2-(4-(trifluoromethoxy)phenyl)furan | 75 |
Reaction Conditions: this compound (0.20 mmol), heterocycle (0.30 mmol), Pd(dba)₂ (4.0 mol%), Ligand L15 (8.0 mol%), KOAc (0.40 mmol), and dioxane (1.0 mL) were stirred at 110 °C for 8 h.
Experimental Protocol: Gram-Scale Synthesis
This protocol details a gram-scale, chemoselective direct C-H arylation of benzo[b]thiophene with this compound, favoring C-Cl bond activation.[1]
Materials:
-
This compound (10 mmol, 2.61 g)
-
Benzo[b]thiophene (15 mmol, 2.01 g)
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (0.40 mmol, 230 mg)
-
Pyrazole-alkyl phosphine ligand L15 (0.80 mmol)
-
Potassium Acetate (KOAc) (20 mmol, 1.96 g)
-
Anhydrous 1,4-Dioxane (50 mL)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried 100 mL Schlenk flask, add this compound (10 mmol), benzo[b]thiophene (15 mmol), Pd(dba)₂ (4.0 mol%), the specified pyrazole-alkyl phosphine ligand (8.0 mol%), and potassium acetate (20 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualization
Caption: Experimental workflow for direct C-H arylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. With this compound, the chemoselectivity can be directed towards either the C-OTf or the C-Cl bond.
-
C-OTf Selectivity : Generally favored under "ligand-free" conditions or with certain electron-rich phosphine ligands.[2][3]
-
C-Cl Selectivity : Can be achieved with specific bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups.[4]
Data Presentation
Table 2: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling.
| Selectivity | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C-OTf | PdCl₂ (3) | None | KF | Acetonitrile | RT | ~98 | [2][3] |
| C-Cl | Pd(OAc)₂ (2) | L33 (4) | K₃PO₄ | 1,4-Dioxane | 100 | >90 | [4] |
Experimental Protocol: Representative Procedure for C-OTf Selective Coupling
This protocol is a general procedure adapted for the triflate-selective Suzuki-Miyaura coupling of this compound.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂ (3 mol%)
-
Potassium Fluoride (KF) (2.0 mmol)
-
Anhydrous Acetonitrile
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂ (3 mol%), and KF (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualization
Caption: Suzuki-Miyaura catalytic cycle.
Heck Reaction
The Heck reaction couples the aryl electrophile with an alkene. With aryl triflates, the reaction often proceeds through a cationic pathway, particularly in the absence of halide ions.[5][6]
Data Presentation
Table 3: General Conditions for the Heck Reaction of Aryl Triflates.
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ | Et₃N | DMF/Acetonitrile | 80-120 | 70-95 |
| n-Butyl acrylate | Pd(OAc)₂ (2-5) | PPh₃ | NaOAc | DMF | 100 | 80-98 |
Experimental Protocol: Representative Procedure
This is a general protocol for the Heck reaction of an aryl triflate with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2-1.5 mmol)
-
Pd(OAc)₂ (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Base (e.g., Triethylamine or Sodium Acetate) (1.5-2.0 mmol)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the specified temperature (80-120 °C).
-
After the reaction is complete (monitored by TLC/GC-MS), cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualization
Caption: Heck reaction catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Aryl triflates are effective electrophiles in this reaction, often requiring bidentate phosphine ligands for efficient coupling.[7][8][9]
Data Presentation
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Triflates.
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ (1-2) | BINAP or XPhos | NaOtBu | Toluene | 80-110 | 75-95 |
| Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP or XPhos | NaOtBu | Toluene | 80-110 | 80-98 |
| Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 70-90 |
Experimental Protocol: Representative Procedure
This general protocol is for the Buchwald-Hartwig amination of an aryl triflate.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol% Pd)
-
Phosphine ligand (e.g., BINAP or XPhos) (2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 mmol)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Visualization
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 4-chlorophenyl trifluoromethanesulfonate, a critical intermediate in pharmaceutical and agrochemical research. Moving from benchtop to pilot scale presents significant challenges in managing reaction exotherms, ensuring process safety, and maintaining product quality. This document outlines a robust and scalable process, emphasizing the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will explore the reaction mechanism, provide a step-by-step scale-up procedure, address critical safety considerations, and detail analytical methods for quality control.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for cross-coupling reactions. Aryl triflates, such as this compound, are excellent substrates in palladium- and nickel-catalyzed reactions due to the triflate group's exceptional leaving group ability.[1] This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The controlled and reproducible synthesis of this compound at scale is therefore a crucial step in the drug development pipeline.
Reaction Mechanism and Rationale for Reagent Selection
The synthesis of this compound proceeds via the reaction of 4-chlorophenol with a suitable triflating agent. The most common and effective method employs trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base.[2]
The reaction mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks one of the electrophilic sulfur atoms of triflic anhydride, displacing a triflate anion and forming the desired product.
Key Reagent Choices and Their Implications for Scale-Up:
-
Triflating Agent: Triflic anhydride is a highly reactive and efficient triflating agent.[2] While alternatives like N-phenyltriflimide exist and can be milder, triflic anhydride is often preferred for its reactivity and atom economy in large-scale synthesis.[1] However, its high reactivity necessitates careful control of the reaction conditions, especially temperature, to prevent side reactions and ensure safety.[3]
-
Base Selection: The choice of base is critical. While amine bases like triethylamine or pyridine are common in lab-scale synthesis, their use on a larger scale can lead to the formation of ammonium salts that are often difficult to remove, complicating purification.[4] For a scalable and streamlined process, an inorganic base in a biphasic system is highly advantageous.[4][5] A base such as potassium carbonate or potassium phosphate allows for a simple aqueous workup, where the base and its corresponding salts are easily removed by phase separation.[4]
-
Solvent System: A biphasic solvent system, such as dichloromethane (DCM) or toluene with water, is recommended for scale-up.[4][5] This approach facilitates the separation of the organic product from the aqueous-soluble inorganic salts, simplifying the workup and minimizing the need for chromatography.[4]
Process Safety: Taming the Exotherm
The reaction between 4-chlorophenol and triflic anhydride is highly exothermic.[3] Managing this heat release is the most critical aspect of a safe scale-up. As the reaction volume increases, the ratio of heat transfer area to volume decreases, heightening the risk of a thermal runaway.[6][7]
Core Safety Directives:
-
Controlled Reagent Addition: Triflic anhydride must be added slowly and at a controlled rate to the reaction mixture.[3] For pilot-scale production, a calibrated dosing pump is essential. Sub-surface addition can improve heat dissipation and mixing.[3]
-
Efficient Cooling: The reactor must be equipped with a robust cooling system to maintain the desired reaction temperature. A jacketed reactor with a circulating coolant is standard for this scale.
-
Inert Atmosphere: Triflic anhydride reacts violently with water.[8] The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hazardous reactions and decomposition of the reagent.[3]
-
Quenching Protocol: Any unreacted triflic anhydride must be quenched safely. This is typically achieved by the slow addition of the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[3]
Detailed Scale-Up Protocol
This protocol is designed for a 10 L scale synthesis in a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dosing pump for reagent addition.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) | Volume |
| 4-Chlorophenol | 128.56 | 1.00 kg | 7.78 | - | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.28 kg | 9.26 | - | - |
| Triflic Anhydride (Tf₂O) | 282.14 | 2.42 kg | 8.56 | 1.677 | 1.44 L |
| Dichloromethane (DCM) | - | 6.0 L | - | 1.33 | - |
| Water | - | 4.0 L | - | 1.00 | - |
Experimental Workflow Diagram:
Caption: Scale-up synthesis workflow for this compound.
Step-by-Step Procedure:
-
Reactor Setup: Ensure the 10 L jacketed reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-chlorophenol (1.00 kg), potassium carbonate (1.28 kg), dichloromethane (6.0 L), and water (4.0 L).
-
Cooling: Begin stirring and cool the biphasic mixture to 0-5 °C using the reactor's cooling jacket.
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.44 L) to the vigorously stirred mixture via a dosing pump over 2-3 hours. It is crucial to maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-chlorophenol is consumed.
-
Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. Drain the lower organic layer.
-
Washing: Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by crystallization.[] Dissolve the crude oil in a minimal amount of warm toluene and then add heptane until the solution becomes turbid. Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold heptane, and dry under vacuum to a constant weight.
Quality Control and Analytical Methods
Ensuring the purity of this compound is essential for its successful use in subsequent reactions. The following analytical techniques are recommended for quality control:
Table 2: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil or crystalline solid |
| Purity | HPLC/GC | ≥ 98% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | To be determined based on process |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, and the ¹³C NMR will confirm the presence of all carbon atoms in the molecule.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the final product and for in-process monitoring of the reaction progress.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient stirring, low reaction temperature, or deactivated reagent. | Increase stirring speed. Allow the reaction to proceed for a longer time. Ensure the triflic anhydride is of high quality and handled under inert conditions. |
| Low Yield | Hydrolysis of the product during workup. Mechanical losses. | Minimize contact time with aqueous layers during workup. Ensure efficient extraction and transfer of the product. |
| Product is an Oil and does not Crystallize | Presence of impurities. | Re-purify by column chromatography or perform a distillation under high vacuum. |
Conclusion
The successful scale-up synthesis of this compound is achievable through careful planning and execution. The key to a safe and efficient process lies in the effective management of the reaction exotherm, the use of a biphasic reaction medium to simplify purification, and rigorous in-process and final product quality control. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently scale this important transformation from the laboratory to the pilot plant.
References
- 1. reddit.com [reddit.com]
- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 4-Chlorophenyl Trifluoromethanesulfonate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-chlorophenyl trifluoromethanesulfonate using silica gel column chromatography. The provided methodology is based on established principles of chromatography for aryl triflates and related compounds.
Data Summary
The efficiency of column chromatography is highly dependent on the specific reaction mixture and the scale of the purification. The following table provides illustrative data for a typical purification of this compound on a laboratory scale.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is suitable. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | A gradient from 100% hexane to 95:5 hexane/ethyl acetate is often effective. |
| Rf of this compound | ~0.4 | In 9:1 Hexane/Ethyl Acetate. This should be determined by TLC before running the column. |
| Loading Capacity | 1g crude material per 30-50g silica gel | A higher ratio may be needed for difficult separations. |
| Typical Yield | 85-95% | Dependent on the purity of the crude material. |
| Purity after Chromatography | >98% | As determined by ¹H NMR and GC-MS. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for neutralization)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Pre-purification Analysis (TLC):
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]
3. Column Preparation (Slurry Method): [1][2]
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2][3]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). The consistency should be pourable but not too dilute.
-
Optional but Recommended for Aryl Triflates: To prevent potential hydrolysis of the triflate group on the acidic silica surface, consider neutralizing the silica gel.[4][5] This can be done by preparing the slurry in a solvent system containing 1-2% triethylamine.[5]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial eluent to rinse the sides of the column and ensure all the sample is loaded onto the silica.
-
Drain the solvent until the level is again at the top of the sand.
5. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent (e.g., 100% hexane).
-
Begin collecting fractions in test tubes or flasks.
-
Start with the initial non-polar eluent and gradually increase the polarity by adding more ethyl acetate (gradient elution). For example, you can start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane/ethyl acetate, and so on. The gradient will depend on the separation observed on the TLC.
-
Monitor the elution of the compounds by periodically taking a small sample from the collected fractions and analyzing it by TLC.
-
Combine the fractions that contain the pure desired product.
6. Post-purification:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[6][7]
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Note: Quantitative Analysis of 4-Chlorophenyl trifluoromethanesulfonate by ¹H-qNMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the same compound being analyzed.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance, allowing for accurate quantification by co-dissolving the analyte with a certified internal standard of known purity.[3] This application note provides a detailed protocol for the quantitative analysis of 4-Chlorophenyl trifluoromethanesulfonate using ¹H-qNMR.
This compound is a sulfonate ester used in organic synthesis. Accurate determination of its purity is crucial for its application in subsequent reactions. The method described herein utilizes an internal standard and provides a robust and precise means for purity assessment.
Principle of qNMR
The purity of an analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a known amount of a certified internal standard. The calculation takes into account the molar masses, the number of protons contributing to each signal, and the certified purity of the internal standard.
The equation for calculating the purity (Purity_analyte) as a mass fraction (%) is:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molar mass
-
m : Mass
-
Purity : Purity of the standard
-
analyte : this compound
-
std : Internal Standard
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantitative determination of this compound.
1. Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Analyte |
| Maleic Acid | Certified Reference Material (CRM), Purity ≥ 99.5% |
| Chloroform-d (CDCl₃) | Deuterated solvent, 99.8% D |
| NMR Tubes | 5 mm, high precision |
| Analytical Balance | Readability of at least 0.01 mg |
2. Selection of Internal Standard and Solvent
-
Solvent: Chloroform-d (CDCl₃) is selected as it effectively dissolves both the analyte and the chosen internal standard, ensuring a homogeneous solution.[4]
-
Internal Standard: Maleic acid is chosen as a suitable internal standard. Its key properties include high purity, stability, and a simple ¹H NMR spectrum with a distinct singlet at approximately 6.3 ppm that does not overlap with the aromatic signals of this compound (approx. 7.2-7.5 ppm).[5][6]
3. Sample Preparation
Accurate weighing is the most critical step and a primary source of error in qNMR.[3][7]
-
Using an analytical balance, accurately weigh approximately 15-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the mass to the nearest 0.01 mg.
-
Accurately weigh approximately 25-30 mg of this compound into the same vial. Record the mass to the nearest 0.01 mg.
-
Add approximately 0.7 mL of Chloroform-d to the vial.
-
Cap the vial and ensure complete dissolution of both substances, using a vortex mixer if necessary.[4]
-
Transfer the homogeneous solution into a 5 mm NMR tube.[8]
-
Prepare samples in triplicate to ensure precision and statistical relevance.[2][9]
4. NMR Data Acquisition
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Pulse Program | Standard single 90° pulse (e.g., Bruker 'zg') | Ensures uniform excitation across the spectrum.[8] |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for accurate quantification. Ensures complete relaxation of all relevant signals between scans. T₁ should be experimentally determined via an inversion-recovery experiment.[10][11] A conservative delay of 30 seconds is often sufficient if T₁ is unknown. |
| Number of Scans (NS) | 16 to 64 | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[10] |
| Dummy Scans (DS) | 4 | To allow the sample to reach a steady state before acquisition.[8] |
| Temperature | 298 K (25 °C) | Maintain constant and regulated temperature.[8] |
5. Data Processing and Analysis
-
Apply a small line broadening (LB = 0.1 - 0.3 Hz) to improve the signal-to-noise ratio.[8]
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the spectrum.[8]
-
Integrate the selected signals:
-
Analyte (this compound): Integrate one of the doublet signals in the aromatic region (e.g., ~7.41-7.43 ppm, corresponding to 2 protons).[5]
-
Internal Standard (Maleic Acid): Integrate the singlet at ~6.3 ppm (corresponding to 2 protons).
-
-
Use the qNMR purity equation to calculate the mass fraction of the analyte.
-
Average the results from the triplicate preparations and calculate the standard deviation.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the qNMR analysis of a batch of this compound.
Table 1: Gravimetric and Reference Data
| Parameter | Value |
| Analyte Molar Mass (MW_analyte) | 258.62 g/mol |
| Internal Standard (Maleic Acid) Molar Mass (MW_std) | 116.07 g/mol |
| Internal Standard Purity (Purity_std) | 99.8% |
| Analyte Protons (N_analyte) | 2 |
| Standard Protons (N_std) | 2 |
Table 2: Experimental Results for Triplicate Samples
| Sample ID | Mass Analyte (m_analyte) [mg] | Mass Standard (m_std) [mg] | Integral Analyte (I_analyte) | Integral Standard (I_std) | Calculated Purity (%) |
| Sample 1 | 27.54 | 18.21 | 1.00 | 1.45 | 98.9 |
| Sample 2 | 27.88 | 18.35 | 1.03 | 1.49 | 99.2 |
| Sample 3 | 27.69 | 18.29 | 1.01 | 1.47 | 99.0 |
| Average Purity | 99.0 | ||||
| Standard Deviation | 0.15 | ||||
| Relative Standard Deviation | 0.15% |
Workflow Visualization
The following diagram illustrates the complete workflow for the quantitative analysis of this compound by qNMR.
Caption: Workflow for qNMR Purity Determination.
References
- 1. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. rssl.com [rssl.com]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. rsc.org [rsc.org]
- 6. benthamscience.com [benthamscience.com]
- 7. bipm.org [bipm.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. usp.org [usp.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Applications of 4-Chlorophenyl Trifluoromethanesulfonate in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target.[1] These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent drug candidates.[2] The use of electrophilic fragments, which can form a covalent bond with the target protein, is a rapidly growing area within FBDD.[3][4] Covalent fragments can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[3][5]
4-Chlorophenyl trifluoromethanesulfonate is an electrophilic fragment with the potential for use in covalent FBDD. Its trifluoromethanesulfonate (triflate) group can act as a reactive handle to form covalent bonds with nucleophilic amino acid residues on a target protein, such as cysteine, lysine, or tyrosine. The chlorophenyl group provides a scaffold for further chemical elaboration to improve binding affinity and selectivity.
This document provides detailed application notes and protocols for the use of this compound and similar aryl sulfonates in covalent fragment screening campaigns.
Principle of Covalent Fragment Screening with Aryl Trifluoromethanesulfonates
Aryl trifluoromethanesulfonates are moderately reactive electrophiles that can undergo nucleophilic aromatic substitution (SNAr) or related reactions with nucleophilic amino acid residues. The triflate is an excellent leaving group, facilitating the formation of a covalent bond between the phenyl ring of the fragment and the protein. The reactivity of the aryl triflate can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom in this compound enhances its electrophilicity.
The primary amino acid residues targeted by such electrophilic fragments are those with available nucleophilic side chains, including:
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.[6][7]
-
Lysine: The ε-amino group of lysine can act as a nucleophile, particularly when its pKa is lowered by the local protein microenvironment.[2][8]
-
Tyrosine: The hydroxyl group of tyrosine can be targeted, often facilitated by nearby basic residues that can deprotonate it.
The general principle involves incubating a library of electrophilic fragments, including this compound, with the target protein and detecting covalent modification. Mass spectrometry is a primary technique for this purpose, as it can precisely measure the mass shift corresponding to the fragment covalently binding to the protein.[3][9][10]
Application Notes
Target Selection
The choice of a biological target for a covalent FBDD campaign using this compound should be guided by the presence of accessible nucleophilic residues (cysteine, lysine, or tyrosine) in or near a binding pocket. Structural information from X-ray crystallography, NMR, or cryo-EM can be invaluable in identifying such residues. In the absence of structural data, sequence alignment with homologous proteins with known structures can provide clues.
Fragment Library Design
While this document focuses on this compound, it is typically screened as part of a larger library of diverse electrophilic fragments. A well-designed library should include fragments with a range of reactivities and chemical scaffolds to maximize the chances of finding a hit.[4][11] Aryl sulfonates, including fluorosulfates and triflates with varying substitution patterns, are valuable additions to such libraries.[9][10]
Screening Strategy
A typical workflow for a covalent fragment screen using this compound is depicted below. The primary screen is often performed using intact protein mass spectrometry to identify fragments that form a covalent adduct with the target protein. Hits are then validated, and the site of modification is determined using peptide mapping mass spectrometry.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign using an electrophilic fragment like this compound.
Data Interpretation
The primary output of the initial screen is the identification of fragments that covalently modify the target protein. The percentage of protein modification can be quantified from the mass spectrometry data. It is crucial to perform counter-screens to assess the intrinsic reactivity of the hits. A common counter-screen involves measuring the reactivity of the fragment with a model thiol, such as glutathione (GSH), to flag overly reactive and potentially non-selective compounds.[10]
Quantitative Data Summary
Due to the limited availability of specific screening data for this compound in the public domain, the following tables present representative quantitative data that would be generated in a typical covalent FBDD campaign. These values are illustrative and serve to demonstrate how data would be structured and interpreted.
Table 1: Illustrative Primary Screening Results
| Fragment ID | Fragment Structure | Molecular Weight (Da) | Observed Mass Shift (Da) | % Protein Modification |
| F1 | This compound | 260.61 | 260.5 | 35 |
| F2 | Phenyl trifluoromethanesulfonate | 226.17 | 226.1 | 15 |
| F3 | 4-Nitrophenyl trifluoromethanesulfonate | 271.17 | 271.0 | 60 |
| F4 | 4-Methoxyphenyl trifluoromethanesulfonate | 256.20 | 256.2 | 5 |
Table 2: Illustrative Hit Characterization Data
| Fragment ID | Target | Modification Site | Apparent kinact/KI (M-1s-1) | Glutathione t1/2 (min) |
| F1 | Protein X | Cys75 | 150 | >240 |
| F3 | Protein X | Cys75 | 450 | 30 |
-
Apparent kinact/KI: A measure of covalent modification efficiency.
-
Glutathione t1/2: The half-life of the fragment in the presence of glutathione, indicating its intrinsic reactivity. A longer half-life is generally desirable for better selectivity.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry Screen
This protocol outlines a general procedure for a primary screen of an electrophilic fragment library against a target protein using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Target protein (e.g., 10 µM in a suitable buffer like 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
Electrophilic fragment library (e.g., 10 mM stock solutions in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
96-well or 384-well plates
-
LC-MS system equipped with a suitable column for protein separation (e.g., a C4 column) and a high-resolution mass spectrometer (e.g., Q-TOF).
Procedure:
-
Protein Preparation: Prepare the target protein solution at a final concentration of 10 µM in the assay buffer.
-
Fragment Plating: Dispense the fragments from the library into the assay plate to a final concentration of 200 µM. Include DMSO-only controls.
-
Incubation: Add the protein solution to the fragment-containing wells. Mix gently and incubate for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Quenching (Optional): The reaction can be quenched by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidification (e.g., with formic acid).
-
LC-MS Analysis: a. Inject a small volume of the reaction mixture onto the LC-MS system. b. Separate the protein from unbound fragments and other small molecules using a suitable LC gradient. c. Acquire mass spectra of the intact protein.
-
Data Analysis: a. Deconvolute the raw mass spectra to obtain the molecular weight of the protein. b. Compare the mass of the protein in the fragment-treated samples to the DMSO control. c. A mass shift corresponding to the molecular weight of the fragment indicates a covalent adduct. d. Calculate the percentage of protein modification based on the relative intensities of the unmodified and modified protein peaks.
Figure 2: Experimental workflow for the intact protein mass spectrometry screen.
Protocol 2: Peptide Mapping for Modification Site Identification
This protocol is used to identify the specific amino acid residue(s) modified by a hit fragment.
Materials:
-
Covalently modified protein sample from the primary screen.
-
Unmodified control protein sample.
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Denature the protein samples (modified and control) in the denaturing buffer. b. Reduce the disulfide bonds with DTT. c. Alkylate the free cysteine residues with iodoacetamide to prevent disulfide scrambling.
-
Proteolytic Digestion: a. Dilute the samples to reduce the urea concentration (e.g., to < 2 M). b. Add trypsin and incubate overnight at 37°C.
-
LC-MS/MS Analysis: a. Inject the peptide digests onto the LC-MS/MS system. b. Separate the peptides using a suitable LC gradient. c. Acquire MS/MS spectra of the peptides.
-
Data Analysis: a. Use a database search engine to identify the peptides from the MS/MS data. b. Compare the peptide maps of the modified and control samples. c. Look for a peptide in the modified sample that has a mass shift corresponding to the fragment. d. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that is modified.
Signaling Pathway and Logical Relationships
The interaction of an electrophilic fragment with a target protein can be conceptualized as a two-step process: initial non-covalent binding followed by irreversible covalent bond formation. This is often a key aspect of the mechanism of action for targeted covalent inhibitors.
References
- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 2. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenyl trifluoromethanesulfonate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture. Here are the most common causes and their solutions:
-
Moisture Contamination: Triflic anhydride is extremely sensitive to moisture and will readily hydrolyze to trifluoromethanesulfonic acid, which is unreactive in this synthesis.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. However, be cautious as higher temperatures can promote side reactions.
-
-
Base Strength: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the 4-chlorophenol, while an excessively strong base can lead to side reactions.
-
Solution: Pyridine or a hindered base like 2,6-lutidine is commonly used. Ensure the correct stoichiometry of the base is used to neutralize the triflic acid byproduct.
-
-
Poor Reagent Quality: Degradation of 4-chlorophenol or triflic anhydride can significantly impact the yield.
-
Solution: Use freshly opened or properly stored reagents. The purity of the starting materials should be verified before use.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My post-reaction TLC analysis shows multiple spots in addition to the desired product spot. What are these impurities and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products. The most probable impurities in the synthesis of this compound are:
-
Unreacted 4-chlorophenol: This is a common impurity if the reaction has not gone to completion or if an insufficient amount of triflic anhydride was used.
-
Minimization: Ensure the use of a slight excess of triflic anhydride (e.g., 1.1 to 1.2 equivalents). Monitor the reaction to completion via TLC.
-
-
Hydrolyzed Triflic Anhydride (Trifluoromethanesulfonic Acid): As mentioned, moisture will lead to the formation of triflic acid.
-
Minimization: Strict anhydrous conditions are paramount.
-
-
Formation of Di-aryl Sulfonate (Ar-O-SO₂-O-Ar): While less common, it is possible under certain conditions.
-
Minimization: Controlled addition of triflic anhydride and maintaining a low reaction temperature can help prevent this.
-
-
Products of Base-Catalyzed Decomposition: Some bases can react with the product or starting materials, especially at elevated temperatures.
-
Minimization: Use a non-nucleophilic, hindered base and maintain the recommended reaction temperature.
-
Quantitative Data Summary
| Parameter | Recommended Range | Potential Impact of Deviation |
| Equivalents of Triflic Anhydride | 1.1 - 1.2 | < 1.1: Incomplete reaction; > 1.2: Increased side reactions and cost |
| Equivalents of Base | 1.1 - 1.5 | < 1.1: Incomplete reaction; > 1.5: Potential for side reactions |
| Reaction Temperature | -10 °C to 0 °C | Lower: Slow reaction rate; Higher: Increased side product formation |
| Reaction Time | 1 - 4 hours | Too short: Incomplete reaction; Too long: Potential for product degradation |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (dry) conditions. Triflic anhydride is highly reactive towards water, and any moisture will lead to its decomposition and a significant reduction in yield.
Q2: How can I effectively purify the final product?
A2: The crude product can typically be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The exact ratio will depend on the polarity of the impurities. Alternatively, distillation under reduced pressure can be employed for purification.
Q3: My 4-chlorophenol starting material has a pinkish hue. Can I still use it?
A3: A pinkish hue in phenol-containing compounds often indicates slight oxidation. While it might be usable for some applications, for optimal results and to avoid introducing impurities, it is recommended to purify the 4-chlorophenol by recrystallization or sublimation before use.
Q4: Can I use a different base, such as triethylamine?
A4: While triethylamine can be used, a non-nucleophilic, sterically hindered base like 2,6-lutidine or pyridine is often preferred. This is because hindered bases are less likely to participate in side reactions with the highly electrophilic triflic anhydride or the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 4-chlorophenol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Base Addition: Slowly add anhydrous pyridine (1.2 eq) to the cooled solution while maintaining the temperature below 0 °C.
-
Triflic Anhydride Addition: Add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Hydrolysis of 4-Chlorophenyl trifluoromethanesulfonate during workup
This technical support guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of 4-chlorophenyl trifluoromethanesulfonate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to air and moisture?
A1: The stability of aryl triflates can vary depending on their specific structure and the presence of other functional groups. While some heavily functionalized aryl triflates are bench-stable for extended periods, others are more sensitive.[1] Generally, aryl triflates are considered more stable than their alkyl counterparts and can often be purified by column chromatography without decomposition.[2] Specifically, this compound is commercially available and listed with a stability of at least one year.[3] However, prolonged exposure to moisture, especially under non-neutral pH conditions, can lead to hydrolysis.
Q2: What are the primary factors that can cause the hydrolysis of this compound during a reaction workup?
A2: The primary factors that can induce the hydrolysis of this compound to 4-chlorophenol during a workup are:
-
pH: Basic conditions significantly promote hydrolysis. The use of strong bases like potassium carbonate (K2CO3) can lead to the undesired cleavage of the triflate group.[4] Acidic conditions can also contribute to hydrolysis, although it is often less pronounced than under basic conditions.[5]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[4][6] Reactions conducted at higher temperatures are more susceptible to triflate cleavage during the subsequent workup.
-
Presence of Nucleophiles: Water acts as a nucleophile in the hydrolysis reaction. Other nucleophiles present in the reaction mixture can also potentially react with the triflate.
-
Solvent: The choice of solvent can influence the stability of the triflate. While THF and dioxane are common solvents, they can contain peroxides if not purified, which can lead to side reactions.[4]
Q3: I am observing the formation of 4-chlorophenol in my reaction mixture after workup. How can I confirm that this is due to the hydrolysis of my starting material, this compound?
A3: The formation of 4-chlorophenol as a byproduct is a strong indicator of triflate hydrolysis.[7] You can confirm this by:
-
Chromatographic Analysis: Compare the retention time of the byproduct with an authentic sample of 4-chlorophenol using techniques like TLC, GC, or LC-MS.
-
Spectroscopic Analysis: Isolate the byproduct and characterize it using NMR (¹H and ¹³C) and compare the spectra with that of 4-chlorophenol. The disappearance of the triflate signal in ¹⁹F NMR is also a key indicator.
Q4: Are there alternative workup procedures to minimize the hydrolysis of sensitive aryl triflates?
A4: Yes, several strategies can be employed to minimize hydrolysis during workup:
-
Use of Weaker Bases: If a basic wash is necessary, consider using a milder base like potassium bicarbonate (KHCO3) instead of stronger bases like K2CO3 or hydroxides.[4]
-
Anhydrous Workup: For particularly sensitive substrates, an anhydrous workup may be necessary. This involves avoiding water altogether and using anhydrous solvents and drying agents.[4]
-
Biphasic Conditions: A practical synthesis of aryl triflates has been reported under biphasic aqueous conditions (e.g., toluene and aqueous K3PO4), where the product is stable and can be isolated by simple phase separation and solvent evaporation.[8][9] This suggests that a carefully controlled biphasic workup could be beneficial.
-
Temperature Control: Perform the workup at lower temperatures (e.g., 0 °C or room temperature) to slow down the rate of hydrolysis.
-
Slow Addition: In some cases, slow addition of the aryl triflate to the reaction mixture can minimize side reactions.[10]
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected hydrolysis of this compound during your experimental workup.
Problem: Significant formation of 4-chlorophenol is observed after the aqueous workup of a reaction involving this compound.
Below is a flowchart to help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for hydrolysis of this compound.
Quantitative Data Summary
| Condition | Effect on Hydrolysis Rate | Recommendation for Minimizing Hydrolysis |
| High pH (Strong Base) | Increases | Use weak bases (e.g., KHCO3) or neutral washes. |
| Low pH (Strong Acid) | Can Increase | Aim for neutral pH during workup where possible. |
| High Temperature | Increases | Conduct workup at reduced temperatures (0 °C to RT). |
| Aqueous Environment | Essential for Hydrolysis | For sensitive substrates, consider an anhydrous workup. |
Experimental Protocols
Standard Aqueous Workup Protocol (to be used with caution for sensitive triflates)
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Modified Workup Protocol to Minimize Hydrolysis
-
Cool the reaction mixture to 0 °C.
-
Dilute the reaction mixture with a non-polar organic solvent (e.g., toluene, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with ice-cold, pH-neutral water. If a basic wash is unavoidable, use a cold, dilute solution of a weak base like sodium bicarbonate.
-
Quickly wash with cold brine.
-
Separate the organic layer and dry it immediately over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure at a low temperature.
Chemical Pathway
The following diagram illustrates the hydrolysis of this compound to 4-chlorophenol.
Caption: Hydrolysis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. reddit.com [reddit.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling of 4-Chlorophenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 4-chlorophenyl trifluoromethanesulfonate. The unique bifunctional nature of this substrate, possessing both a chloro and a triflate group, presents specific challenges and opportunities for selective C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when using this compound in a Suzuki coupling?
A1: The primary side reactions stem from the competitive reactivity of the two electrophilic sites (C-Cl and C-OTf) and common Suzuki coupling byproducts. Key side reactions include:
-
Chemoselectivity Issues: Formation of the undesired regioisomer by coupling at the unintended site. The relative reactivity of the C-Cl and C-OTf bonds is highly dependent on the reaction conditions, particularly the choice of ligand.[1][2]
-
Di-substitution: Reaction at both the chloro and triflate positions, leading to a diarylated byproduct.
-
Protodeboronation: The boronic acid reagent is converted back to an arene, reducing the yield of the desired product.
-
Homocoupling: Dimerization of the boronic acid or the this compound to form symmetrical biaryls.
-
Hydrolysis: Cleavage of the triflate group to yield 4-chlorophenol, particularly under basic conditions.[3]
Q2: Which group, the chloride or the triflate, is more reactive in a Suzuki coupling?
A2: The relative reactivity is tunable based on the palladium catalyst system employed. Generally, in the absence of strong ancillary ligands (e.g., phosphines or N-heterocyclic carbenes), palladium salts favor oxidative addition to the C-OTf bond.[1][4] Conversely, the use of bulky, electron-rich phosphine ligands can promote reactivity at the C-Cl bond.[2]
Q3: How can I selectively achieve coupling at the C-Cl bond?
A3: To favor coupling at the C-Cl bond, a catalyst system known to promote the oxidative addition to aryl chlorides is recommended. This typically involves the use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or related Buchwald-type ligands.[2]
Q4: How can I selectively achieve coupling at the C-OTf bond?
A4: For selective coupling at the C-OTf bond, "ligand-free" conditions are often effective. This involves using a palladium precursor like Pd(OAc)₂ or PdCl₂ without the addition of phosphine or NHC ligands.[1][4]
Q5: What causes the formation of homocoupling byproducts?
A5: Homocoupling of boronic acids can be promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst. It can also occur through a protonolysis/second transmetalation pathway, especially with electron-deficient arylboronic acids.[5] Homocoupling of the aryl halide/triflate can also occur, though it is typically less common.
Q6: My reaction is giving a low yield, and I suspect protodeboronation. How can I mitigate this?
A6: Protodeboronation is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base. To minimize this side reaction, consider the following:
-
Use anhydrous solvents and reagents.
-
Employ a milder base, such as K₃PO₄ or CsF.
-
Use a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt.
-
Optimize the reaction time to avoid prolonged exposure of the boronic acid to basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh source of palladium catalyst and ensure proper handling to avoid deactivation. |
| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous, degassed solvents. | |
| Poor quality of reagents | Verify the purity of the boronic acid, base, and other reagents. | |
| Formation of the Wrong Regioisomer | Incorrect ligand choice for desired selectivity | To favor C-Cl coupling, use a bulky, electron-rich phosphine ligand. For C-OTf coupling, try ligand-free conditions.[1][2][4] |
| Significant Di-substituted Byproduct Formation | High catalyst loading or prolonged reaction time | Reduce the catalyst loading and monitor the reaction closely to stop it once the mono-substituted product is maximized. |
| Use of a highly active catalyst system | Consider a less reactive catalyst or milder reaction conditions (e.g., lower temperature). | |
| Prevalence of Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Electron-deficient boronic acid | Consider using a different boronic acid derivative or a ligand system less prone to this side reaction.[5] | |
| Hydrolysis of the Triflate Group | Use of a strong base and/or aqueous conditions | Switch to a milder, non-hydroxide base (e.g., K₃PO₄, CsF) and consider using anhydrous solvents.[3] |
| High reaction temperature | Lower the reaction temperature and monitor for longer reaction times. |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-OTf Bond (Ligand-Free)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the anhydrous, degassed solvent mixture.
-
Purge the mixture with the inert gas for 10-15 minutes.
-
Add Pd(OAc)₂ to the reaction mixture under a positive flow of the inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Selective Suzuki Coupling at the C-Cl Bond (with Phosphine Ligand)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
P(t-Bu)₃ (4 mol%)
-
CsF (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Add the anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the arylboronic acid, and CsF.
-
Transfer the catalyst solution to the flask containing the reagents via cannula under a positive flow of the inert gas.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in the ligand-free protocol.
Visualizations
Caption: Overview of desired product and byproduct pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Chlorophenyl Trifluoromethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 4-chlorophenyl trifluoromethanesulfonate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling of this compound, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficient Catalyst Activity: The chosen palladium precursor and ligand system may not be active enough to facilitate the oxidative addition, which is the rate-determining step. For this compound, both the C-Cl and C-OTf bonds present distinct challenges.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air, moisture, or impurities in the reagents and solvents, leading to the formation of inactive palladium black. High reaction temperatures can also accelerate catalyst decomposition.
-
Suboptimal Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate, especially if catalyst deactivation is occurring.
-
Incorrect Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific cross-coupling reaction and catalyst system.
Solutions:
-
Screen Different Catalyst Systems:
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that readily form the active Pd(0) species.
-
Ligands: The choice of ligand is crucial for tuning reactivity and selectivity. For activating the C-Cl bond, bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are often effective. For selective C-OTf activation, different ligand systems may be required.
-
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%) to see if the conversion improves. Be aware that higher loadings can sometimes lead to more side products and increased costs.
-
Ensure Inert and Anhydrous Conditions: Use Schlenk techniques or a glovebox to exclude oxygen. Ensure all solvents and reagents are thoroughly dried and degassed.
-
Optimize Reaction Parameters: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu), solvents (e.g., toluene, dioxane, THF), and reaction temperatures.
Q2: I am observing a mixture of products from coupling at the chloride and triflate positions. How can I control the chemoselectivity?
Possible Causes:
-
Ligand-Controlled Selectivity: The nature of the phosphine ligand plays a critical role in determining which bond (C-Cl or C-OTf) undergoes oxidative addition. Electron-rich, bulky ligands often favor C-Cl bond activation, while less sterically demanding ligands might favor the C-OTf bond.[1]
-
Reaction Conditions: Solvent and base can also influence the chemoselectivity of the reaction.
Solutions:
-
Ligand Selection for C-Cl Coupling: To favor coupling at the chloride position, employ bulky, electron-rich biaryl phosphine ligands. Examples include Pt-Bu₃ and indolylphosphine-based ligands like SelectPhos.[2]
-
Ligand Selection for C-OTf Coupling: For selective coupling at the triflate position, consider using less sterically hindered phosphine ligands like PCy₃ or even ligand-free conditions with a simple palladium salt like PdCl₂ in a polar solvent like acetonitrile.[3]
-
Systematic Screening: Perform a systematic screening of different ligands to identify the optimal one for your desired transformation.
Q3: Significant amounts of side products, such as homocoupling of the starting material or the coupling partner, are forming. What can I do to minimize these?
Possible Causes:
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.
-
Suboptimal Base or Temperature: The reaction conditions may be favoring side reactions over the desired cross-coupling.
-
Catalyst Decomposition: Decomposed palladium catalyst (palladium black) can sometimes catalyze side reactions.
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating.
-
Optimize Base and Temperature: Screen different bases and reaction temperatures to find a sweet spot that favors the cross-coupling reaction.
-
Use a More Stable Catalyst: Employing a robust pre-catalyst can sometimes minimize decomposition and associated side reactions.
-
Control Stoichiometry: Ensure the stoichiometry of the coupling partners is optimized. An excess of one reagent can sometimes lead to homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 0.5 and 5 mol% of the palladium precursor relative to the limiting reagent.[4][5] For challenging substrates like this compound, a loading of 1-2 mol% is a reasonable starting point for initial screening experiments. Highly active catalyst systems may allow for significantly lower loadings (down to ppm levels) once the reaction is optimized.[6]
Q2: How does catalyst loading affect the outcome of the reaction?
Catalyst loading directly impacts the reaction rate, overall yield, and cost-effectiveness.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields.
-
Optimal: An optimal loading provides a good balance between reaction time, yield, and cost.
-
Too High: While it might increase the reaction rate, excessive catalyst loading can lead to the formation of side products, complicates purification to remove residual palladium, and significantly increases the cost of the synthesis.
Q3: Which palladium precursors are commonly used for these types of reactions?
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium pre-catalysts. Pre-catalysts are often preferred as they can lead to more reliable formation of the active catalytic species.[5]
Q4: Why is the choice of ligand so important for the cross-coupling of this compound?
The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the chemoselectivity of the reaction. For a substrate with two different reactive sites like this compound, the steric and electronic properties of the ligand can direct the catalyst to selectively activate either the C-Cl or the C-OTf bond.[2][7]
Q5: Can I perform the reaction open to the air?
While some modern catalyst systems are advertised as "air-stable," most palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[8] The active Pd(0) catalyst can be oxidized to an inactive Pd(II) species in the presence of air. Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) for reproducible and optimal results.
Data Presentation: Catalyst Loading Optimization
The following tables summarize representative data on catalyst loading for different cross-coupling reactions of chloroaryl triflates. Note that the optimal conditions are highly dependent on the specific coupling partners, ligand, base, and solvent used.
Table 1: Suzuki-Miyaura Coupling of Chloroaryl Triflates
| Entry | Aryl Halide/Triflate | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl triflate | Phenylboronic acid | PdCl₂ (3) | None | KF | Acetonitrile | RT | 24 | >99 (C-OTf) | |
| 2 | 4-Chlorophenyl triflate | o-Tolylboronic acid | Pd(OAc)₂ (2) | Pt-Bu₃ (4) | Cs₂CO₃ | Toluene | 80 | 12 | 85 (C-Cl) | [1] |
| 3 | 2-Chlorophenyl triflate | Phenylboronic acid | PdCl₂ (3) | None | KF | Acetonitrile | RT | 24 | 93 (C-OTf) | |
| 4 | 4-Chlorophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (0.02) | SelectPhos (0.04) | K₃PO₄ | Dioxane | 110 | 12 | 95 (C-Cl) | [1] |
Table 2: Buchwald-Hartwig Amination of Aryl Triflates
| Entry | Aryl Triflate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl triflate | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 95 | [9] |
| 2 | 4-Biphenyl triflate | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [10] |
| 3 | 4-tert-Butylphenyl triflate | Benzylamine | t-BuBrettPhos Pd G3 (2) | - | K₂CO₃ | t-AmylOH | 110 | 18 | 94 | [11] |
| 4 | Naphthyl triflate | Indole | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [9] |
Table 3: Sonogashira Coupling of Aryl Triflates and Halides
| Entry | Aryl Halide/Triflate | Alkyne | Pd Source (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenyl triflate | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 80 | 12 | 85 | [12] |
| 2 | 4-Iodobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 6 | 95 | [12] |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | 0 | TMP | DMSO | RT | 1.5 | 86 | [13][14] |
| 4 | 4-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ (1) | 2 | Cs₂CO₃ | Dioxane | 120 | 24 | 78 | [12] |
Table 4: Heck Coupling of Aryl Triflates and Halides
| Entry | Aryl Halide/Triflate | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl triflate | Styrene | Pd(OAc)₂ (2.5) | dppp (2.75) | Et₃N | DMF | 100 | 12 | 90 | |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.0005) | None | K₂CO₃ | MeCN | 250 | 0.17 | >90 | [15] |
| 3 | 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 4 | 95 | |
| 4 | 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 120 | 24 | 82 | [16] |
Experimental Protocols
The following are general, representative protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrates and desired outcome. Always perform reactions under an inert atmosphere with dry, degassed solvents.
1. Suzuki-Miyaura Coupling (C-OTf Selective)
This protocol is adapted for the selective coupling at the triflate position.
-
Materials: this compound, arylboronic acid, PdCl₂, potassium fluoride (KF), acetonitrile, water.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add PdCl₂ (1-3 mol%) under a positive flow of argon.
-
Add degassed acetonitrile and a small amount of degassed water (e.g., 2-4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Buchwald-Hartwig Amination (General Protocol for Aryl Triflates)
This protocol is a general starting point for the amination of aryl triflates.[9][10]
-
Materials: this compound, amine, Pd₂(dba)₃, a suitable phosphine ligand (e.g., XPhos), sodium tert-butoxide (NaOt-Bu), and toluene.
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add the this compound (1.0 equiv).
-
Seal the tube, remove it from the glovebox (if used), and add degassed toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 4-Chlorophenyl Trifluoromethanesulfonate in the Presence of a Base
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chlorophenyl trifluoromethanesulfonate when used in the presence of various bases. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in the presence of bases?
A1: this compound is susceptible to base-induced decomposition. The primary degradation pathway is hydrolysis, which cleaves the triflate group and results in the formation of 4-chlorophenol. The rate of this decomposition is dependent on the strength of the base, its concentration, the reaction temperature, and the solvent system used. Electron-poor aryl triflates, like this compound, can be particularly prone to forming phenols as by-products in the presence of bases such as potassium acetate.
Q2: What are the common signs of decomposition of this compound in my reaction?
A2: Common indicators of decomposition include:
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Formation of 4-chlorophenol: This is the most common byproduct and can be detected by analytical techniques such as HPLC, GC-MS, or NMR.
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Low yield of the desired product: If the triflate is degrading, the yield of your intended product will be compromised.
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Inconsistent reaction outcomes: Variable stability can lead to poor reproducibility of your experiment.
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Appearance of unexpected peaks in your analytical chromatogram: These may correspond to 4-chlorophenol or other degradation products.
Q3: Which types of bases are most likely to cause decomposition?
A3: Generally, stronger bases and more nucleophilic bases will accelerate the decomposition of this compound. Both inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., triethylamine, DBU) can promote hydrolysis. The presence of water in the reaction mixture will also facilitate this process. Some studies have indicated poor stability of aryl triflates at a basic pH of 9.
Q4: How can I minimize the decomposition of this compound in my base-mediated reaction?
A4: To minimize degradation, consider the following strategies:
-
Use a weaker base: If your reaction conditions permit, opt for a milder base.
-
Control the stoichiometry: Use the minimum effective amount of base.
-
Maintain low temperatures: Running the reaction at lower temperatures can significantly reduce the rate of decomposition.
-
Use anhydrous conditions: The exclusion of water can suppress the hydrolysis pathway. Ensure your solvents and reagents are dry.
-
Shorten the reaction time: Monitor the reaction progress closely and work it up as soon as it is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product, with 4-chlorophenol detected as a major byproduct. | Decomposition of the this compound starting material due to the base. | - Switch to a weaker, non-nucleophilic base (e.g., a hindered amine base). - Reduce the reaction temperature. - Use anhydrous solvents and reagents. - Decrease the equivalents of base used. |
| Reaction is not going to completion, even after extended reaction times. | The base may be consumed by side reactions or may not be strong enough to promote the desired reaction efficiently at a temperature where the triflate is stable. | - Carefully screen a panel of bases to find an optimal balance between reactivity and stability. - Consider a different catalytic system that may operate under milder conditions. |
| Inconsistent yields between batches. | Variable amounts of water or impurities in the starting materials or solvents, leading to different rates of triflate decomposition. | - Ensure consistent quality of all reagents and solvents. - Standardize the procedure for drying solvents and handling reagents. - Perform a stability study of the triflate under your specific reaction conditions (see Experimental Protocols). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in the Presence of a Base
This protocol outlines a general method for quantifying the stability of this compound when exposed to different basic conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
4-Chlorophenol (as a reference standard)
-
Selected bases (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
HPLC-grade water and acetonitrile for mobile phase
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Prepare a stock solution of 4-chlorophenol (e.g., 1 mg/mL) in the same solvent.
-
Create a series of calibration standards for both compounds by diluting the stock solutions.
3. Stability Study Procedure:
-
For each base to be tested, prepare a solution of the base in the anhydrous solvent at the desired concentration (e.g., 0.1 M).
-
In separate vials, add a known volume of the this compound stock solution.
-
To each vial, add a specified volume of the respective base solution to initiate the stability test. Include a control vial with only the solvent and the triflate.
-
Maintain the vials at a constant temperature (e.g., 25 °C or a relevant reaction temperature).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction immediately by diluting the aliquot in the HPLC mobile phase to a suitable concentration for analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. For example:
-
Start with 70:30 water:acetonitrile
-
Ramp to 30:70 water:acetonitrile over 10 minutes
-
Hold for 2 minutes
-
Return to initial conditions and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Inject the prepared samples and standards.
5. Data Analysis:
-
Quantify the concentration of this compound and 4-chlorophenol in each sample using the calibration curves.
-
Calculate the percentage of this compound remaining at each time point for each base.
-
Plot the percentage of the remaining triflate against time to determine the decomposition rate.
Data Presentation
The results of the stability study can be summarized in tables for easy comparison.
Table 1: Stability of this compound with Various Bases at 25 °C
| Base (0.1 M) | % Remaining after 1h | % Remaining after 4h | % Remaining after 24h |
| Control (no base) | >99% | >99% | >99% |
| Triethylamine | 95% | 85% | 60% |
| Diisopropylethylamine | 98% | 92% | 80% |
| Potassium Carbonate | 90% | 70% | 30% |
Note: The data in this table is representative and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the stability testing of this compound.
Troubleshooting Logic
Technical Support Center: Purification of Crude 4-Chlorophenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chlorophenyl trifluoromethanesulfonate. The following sections address common issues encountered during experimental work and provide detailed protocols for effective purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the starting materials and potential side reactions. These include:
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Unreacted 4-chlorophenol: The starting phenol may not have fully reacted.
-
Pyridine or other amine bases: Used as an acid scavenger during the reaction.
-
Pyridinium triflate salt: Formed from the reaction of pyridine with triflic acid (a byproduct of triflic anhydride hydrolysis).
-
Triflic acid: From the hydrolysis of triflic anhydride by adventitious moisture.
-
Byproducts from triflic anhydride: Triflic anhydride is highly reactive and can form various byproducts if not handled under strictly anhydrous conditions.[1]
-
Colored impurities: Often arise from the decomposition of starting materials or products, especially if the reaction is overheated.
Q2: My crude product is a dark oil or discolored solid. How can I remove the colored impurities?
A2: Colored impurities are common and can often be removed by treating the crude product with activated carbon. After dissolving the crude product in a suitable organic solvent, a small amount of activated charcoal can be added. The mixture is then heated briefly and filtered while hot to remove the charcoal, which adsorbs the colored compounds. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product. Alternatively, column chromatography or recrystallization can also be effective in removing colored impurities.
Q3: After aqueous workup, I'm having trouble removing residual pyridine. What is the best method?
A3: Pyridine can be effectively removed by washing the organic layer with a dilute acidic solution. A 1-2 M solution of hydrochloric acid (HCl) is commonly used. The acid protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous phase. Repeated washings may be necessary to completely remove the pyridine.
Q4: I am seeing a significant amount of unreacted 4-chlorophenol in my crude product by TLC/NMR. How can I remove it?
A4: Unreacted 4-chlorophenol can be removed by washing the organic solution of the crude product with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium 4-chlorophenoxide, which will be extracted into the aqueous layer. Care should be taken as the desired triflate ester can be susceptible to hydrolysis under strongly basic conditions, so mild basic conditions and minimal exposure time are recommended.
Q5: My yield is consistently low after purification. What are the potential causes and solutions?
A5: Low yields can result from several factors during the reaction and purification process:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC or another appropriate technique.
-
Hydrolysis of the product: Aryl triflates can be sensitive to hydrolysis, especially under acidic or basic conditions. Minimize exposure to aqueous acidic or basic solutions during workup.
-
Loss during extraction: Ensure proper phase separation and consider back-extracting the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Loss during chromatography: The product may adhere strongly to the stationary phase or decompose if the silica gel is too acidic. Using a less polar solvent system or neutralizing the silica gel with a small amount of triethylamine in the eluent can help.
-
Loss during recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution. Cooling the solution slowly and then in an ice bath can maximize crystal formation.
Purification Protocols
The following are detailed experimental protocols for the purification of crude this compound.
Protocol 1: Purification by Silica Gel Filtration
This method is effective for removing baseline impurities such as pyridinium salts and unreacted 4-chlorophenol.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate
-
Glass column or sintered glass funnel
-
Collection flasks
Procedure:
-
Prepare the Silica Gel Bed: In a fume hood, place a small plug of cotton or glass wool at the bottom of a chromatography column or a large sintered glass funnel. Add a layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column/funnel to create a bed of silica gel.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.
-
Loading and Elution: Carefully load the dissolved crude product onto the top of the silica gel bed. Elute the product using a solvent system of low polarity, such as 5% ethyl acetate in hexane.
-
Collection and Analysis: Collect the eluent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a clear oil or solid.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, heptane, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Purity (by HPLC/GC) (%) | Key Advantages | Key Disadvantages |
| Silica Gel Filtration | 85 - 96% | > 98% | Fast and effective for removing polar impurities. | Potential for product decomposition on acidic silica. |
| Recrystallization | 70 - 90% | > 99% | Can provide very high purity material. | Requires finding a suitable solvent; can be time-consuming. |
| Vacuum Distillation | 60 - 85% | > 99% | Effective for removing non-volatile impurities. | Requires high vacuum and careful temperature control to avoid decomposition. |
Experimental Workflows and Diagrams
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
References
Technical Support Center: Purification of Aryl Triflates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aryl triflates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of aryl triflates in a question-and-answer format.
Q1: My aryl triflate appears to be decomposing during silica gel column chromatography. What is causing this and how can I prevent it?
A1: Decomposition of aryl triflates on silica gel is a common issue, often caused by the acidic nature of standard silica gel, which can catalyze hydrolysis back to the starting phenol.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% by volume in the eluent). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can have different selectivity compared to silica.
-
Perform a Quick Filtration: If your product is significantly less polar than the impurities, a rapid filtration through a short plug of neutralized silica or alumina can remove polar impurities without significant product decomposition.
-
Avoid Prolonged Exposure: Minimize the time your compound spends on the column by using flash chromatography with slightly more polar solvents than you might typically use to speed up elution.
Q2: I'm observing the formation of the corresponding phenol in my final product. How can I minimize hydrolysis during the workup and purification?
A2: Hydrolysis of the triflate group is a primary degradation pathway, especially in the presence of water and base.
Preventative Measures:
-
Anhydrous Workup: To the extent possible, conduct your workup under anhydrous conditions. Use anhydrous solvents for extractions and minimize exposure to atmospheric moisture.
-
Careful Quenching: If an aqueous quench is necessary, use a cold, mildly acidic solution like saturated ammonium chloride (NH₄Cl) instead of water or basic solutions.
-
Temperature Control: Keep all workup and purification steps at low temperatures to reduce the rate of hydrolysis.
-
Biphasic Synthesis Conditions: Employing a biphasic reaction condition (e.g., toluene and an aqueous base like K₃PO₄) can allow for simple phase separation, often yielding a product of >95% purity without the need for chromatography and avoiding amine bases that can promote hydrolysis.[1]
Q3: My purified aryl triflate is contaminated with unreacted phenol. What is the best way to remove it?
A3: Unreacted phenol is a common impurity. Its removal can be achieved by leveraging its acidic nature.
Purification Strategy:
-
Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its corresponding salt.
-
Caution: Be mindful that strongly basic conditions can promote the hydrolysis of your aryl triflate. Use the mildest effective base and keep the extraction time to a minimum. Washing with a saturated sodium bicarbonate (NaHCO₃) solution is a milder alternative.
-
-
Column Chromatography: If the polarity difference between the aryl triflate and the phenol is sufficient, they can be separated by flash column chromatography. The phenol is typically more polar.
Q4: How can I remove residual amine bases (e.g., pyridine, triethylamine) and their triflate salts from my product?
A4: Amine bases and their salts are common impurities from the triflation reaction.
Removal Protocol:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl) or a saturated copper (II) sulfate (CuSO₄) solution.[2][3] The acid will protonate the amine, forming a water-soluble ammonium salt that will partition into the aqueous phase.
-
Filtration: Triethylammonium triflate salt has low solubility in some organic solvents. If it precipitates from your reaction mixture, it can sometimes be removed by filtration.
-
Azeotropic Removal: For volatile amines like triethylamine, co-evaporation with a solvent like toluene on a rotary evaporator can help remove residual amounts.
Frequently Asked Questions (FAQs)
What is the general stability of aryl triflates?
Aryl triflates are generally more stable than their alkyl counterparts, particularly to thermal stress. However, they are susceptible to hydrolysis under basic conditions, which regenerates the corresponding phenol. Their stability on silica gel can be variable, with some decomposing on standard silica due to its acidic nature.
What are the most common purification methods for aryl triflates?
The most frequently employed purification methods are:
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Flash Column Chromatography: Effective for separating compounds with different polarities.
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Recrystallization: A good option for solid aryl triflates to achieve high purity.
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Liquid-Liquid Extraction: Useful for removing acidic (phenols) or basic (amines) impurities.
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Simple Phase Separation/Solvent Evaporation: Often sufficient for reactions carried out under optimized biphasic conditions.
Which analytical techniques are best for assessing the purity of my aryl triflate?
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile aryl triflates and for identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the amount of product and impurities.
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Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and determine appropriate solvent systems for column chromatography.
Data Presentation
Table 1: Comparison of Typical Purification Methods for Aryl Triflates
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 70-95% | Widely applicable, good separation power. | Potential for decomposition on the column, solvent-intensive. |
| Recrystallization | >99% | 50-90% | Can provide very high purity, scalable. | Requires a solid product and a suitable solvent, potential for lower yield. |
| Liquid-Liquid Extraction | Variable (removes specific impurities) | >95% | Fast, good for removing acidic/basic impurities. | May not remove neutral impurities, risk of hydrolysis with basic washes. |
| Phase Separation (Biphasic Synthesis) | >95% | >90% | Simple, fast, avoids chromatography. | Only applicable if the synthesis method allows for it. |
Note: Yields are highly dependent on the specific substrate and the efficiency of the chosen purification protocol.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Neutralized Silica)
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Solvent System Selection: Determine an appropriate eluent system using TLC. A good target Rf for the aryl triflate is between 0.2 and 0.3. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.
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Silica Gel Neutralization: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir for 15-20 minutes.
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Column Packing: Pack a column with the neutralized silica gel slurry. Equilibrate the column by flushing with 2-3 column volumes of the eluent (containing 1-2% triethylamine).
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Sample Loading: Dissolve the crude aryl triflate in a minimal amount of dichloromethane or the eluent. Load the solution onto the top of the column.
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Elution: Elute the column with the prepared eluent, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude aryl triflate in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate/hexanes mixture). An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Liquid-Liquid Extraction to Remove Phenol and Amine Impurities
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Dissolution: Dissolve the crude aryl triflate in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Acidic Wash (to remove amines): Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 20 mL for a ~1 g scale). This will remove basic amine impurities.
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Basic Wash (to remove phenol): Wash the organic layer with a saturated NaHCO₃ solution (2 x 20 mL). This will remove acidic phenolic impurities.
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Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified aryl triflate.
Visualization
Experimental Workflow for Aryl Triflate Purification
Caption: A decision-making workflow for selecting an appropriate purification method for aryl triflates.
Logical Relationships in Troubleshooting Hydrolysis
Caption: Troubleshooting logic for preventing aryl triflate hydrolysis.
References
Technical Support Center: Purification of 4-Chlorophenyl trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chlorophenyl trifluoromethanesulfonate during silica gel chromatography.
Troubleshooting Guide
Q1: I am observing significant loss of my this compound product after silica gel column chromatography. What is the likely cause?
A1: The most probable cause is the decomposition of the this compound on the surface of the silica gel. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the triflate group, which is an excellent leaving group, leading to the formation of 4-chlorophenol as an impurity and a reduction in the yield of your desired product. The presence of moisture in the solvents or on the silica gel can exacerbate this decomposition.
Q2: How can I confirm that my product is decomposing on the silica gel?
A2: You can perform a simple stability test using thin-layer chromatography (TLC). Spot your purified this compound onto a silica gel TLC plate and let it stand for 15-30 minutes before eluting. If you observe a new, more polar spot corresponding to 4-chlorophenol in addition to your product spot, it is a strong indication of on-plate decomposition. You can also compare the NMR or LC-MS of your crude reaction mixture with the fractions collected from the column to identify the presence of the 4-chlorophenol impurity.
Q3: What are the primary strategies to prevent the decomposition of this compound during chromatographic purification?
A3: There are three main strategies to mitigate the decomposition of acid-sensitive compounds like this compound during chromatography:
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Neutralization (Passivation) of Silica Gel: Deactivate the acidic sites on the silica gel by pre-treating it with a basic solution, most commonly triethylamine (TEA).
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Use of Alternative Stationary Phases: Employ less acidic or neutral/basic stationary phases such as neutral alumina or Florisil®.[1]
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Ensure Anhydrous Conditions: Use dry solvents and properly activated silica gel to minimize hydrolysis.
Q4: I am considering neutralizing my silica gel with triethylamine. Will this affect the separation?
A4: Yes, neutralizing the silica gel with triethylamine will alter its surface properties. The triethylamine will interact with the acidic silanol groups, reducing their ability to interact with your compound. This will generally lead to a decrease in the retention of polar compounds, so you may need to adjust your solvent system to a less polar mobile phase to achieve the desired separation. It is recommended to first test the modified conditions on a TLC plate.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to silica gel?
A1: this compound is an organic compound containing a trifluoromethanesulfonate (-OTf) group attached to a 4-chlorophenyl ring. The triflate group is a very good leaving group, making the molecule susceptible to nucleophilic attack. The acidic silanol groups on the surface of silica gel can protonate the oxygen of the triflate group, making it an even better leaving group and facilitating hydrolysis to 4-chlorophenol, especially in the presence of water.
Q2: Which alternative stationary phase is best for the purification of this compound?
A2: Both neutral alumina and Florisil® are excellent alternatives to silica gel for the purification of acid-sensitive compounds.[1]
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Neutral Alumina: This is a basic adsorbent and is particularly well-suited for the purification of compounds that are stable to basic conditions. It is effective in preventing the decomposition of acid-labile substances.
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Florisil®: This is a magnesium silicate-based adsorbent that is considered mild and neutral.[1] It can be a good choice when even the basicity of alumina might be a concern.
The optimal choice will depend on the specific impurities you are trying to separate. It is advisable to screen both stationary phases by TLC to determine which provides the better separation for your specific mixture.
Q3: Can I reuse neutralized silica gel, neutral alumina, or Florisil®?
A3: It is generally not recommended to reuse these adsorbents for column chromatography. The process of removing strongly adsorbed impurities can be difficult and may alter the activity and separation characteristics of the stationary phase. For consistent and reproducible results, it is best to use fresh stationary phase for each purification.
Q4: Are there any other purification methods I can use to avoid this decomposition issue altogether?
A4: Yes, other purification techniques that do not rely on acidic stationary phases can be employed. These include:
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Preparative Thin-Layer Chromatography (Prep-TLC): If the scale of your reaction is small, you can use prep-TLC plates with a suitable stationary phase.
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Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for purification that avoids chromatography altogether.
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Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Data Presentation
Due to the lack of direct, published quantitative recovery data for this compound on different stationary phases, a qualitative comparison is provided below to guide your selection.
| Stationary Phase | Acidity | Potential for Decomposition | Separation Characteristics | Considerations |
| Standard Silica Gel | Acidic | High | Good for a wide range of compounds. | Not recommended for acid-sensitive compounds like this compound. |
| Neutralized Silica Gel (with TEA) | Neutralized | Low | Reduced retention of polar compounds; may require a less polar eluent. | The presence of triethylamine in the fractions may need to be removed.[3] |
| Neutral Alumina | Basic/Neutral | Very Low | Good for basic and neutral compounds; can strongly retain acidic impurities. | May have lower resolving power than silica for some compounds. |
| Florisil® | Neutral | Very Low | A mild adsorbent, good for a variety of compounds, including pesticides and steroids.[4] | Some compounds may adhere strongly; testing on TLC is recommended.[1] |
Experimental Protocols
Protocol 1: Passivation of Silica Gel with Triethylamine
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Solvent System Selection: Develop a solvent system for your separation using standard silica gel TLC plates. Once an appropriate system is found, prepare the same eluent containing 1-2% triethylamine (v/v).
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Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack the chromatography column with this slurry.
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Equilibration: Flush the packed column with at least two column volumes of the triethylamine-containing eluent to ensure all acidic sites are neutralized.
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Sample Loading: Dissolve your crude this compound in a minimum amount of the eluent and load it onto the column.
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Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
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Post-Purification Workup: After identifying and combining the product-containing fractions, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure or by a mild acidic wash if the product is stable to brief exposure to weak acids.
Protocol 2: Chromatography on Neutral Alumina
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Stationary Phase Activation (Optional but Recommended): Heat the neutral alumina at 150-200 °C under vacuum for several hours to remove adsorbed water. Allow it to cool in a desiccator before use.
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Solvent System Selection: Develop a solvent system using neutral alumina TLC plates. Note that the elution order and retention may differ significantly from silica gel.
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Column Packing: Pack the column with the activated neutral alumina using the dry packing or slurry packing method with your chosen eluent.
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Equilibration: Equilibrate the packed column by passing several column volumes of the eluent through it.
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Sample Loading: Dissolve the crude product in a small volume of the eluent and load it onto the column.
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Elution: Elute the column with the chosen solvent system and collect fractions, monitoring by TLC.
Protocol 3: Chromatography on Florisil®
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Stationary Phase Activation: Activate the Florisil® by heating it at 130 °C overnight in an oven.[4] Cool it in a desiccator before use.
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Solvent System Selection: As Florisil® TLC plates are less common, initial solvent system screening can be performed on silica gel TLC, keeping in mind that Florisil® is a polar adsorbent and the solvent system may need adjustment.
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Column Packing: Pack a chromatography column with the activated Florisil®. It is often topped with a small layer of anhydrous sodium sulfate.
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Equilibration: Pre-elute the column with your chosen non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with your developed solvent system, collecting and monitoring fractions by TLC.
Mandatory Visualization
Caption: Decomposition pathway of this compound on acidic silica gel.
Caption: Workflow for selecting a purification method for this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with 4-Chlorophenyl Trifluoromethanesulfonate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Heck reactions involving 4-chlorophenyl trifluoromethanesulfonate. The following troubleshooting advice and frequently asked questions (FAQs) provide a systematic approach to identifying and resolving common experimental issues.
Troubleshooting Guide: Low Conversion and Yield
Low conversion in the Heck reaction with this compound can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A methodical investigation of each parameter is crucial for improving reaction outcomes.
Q1: My Heck reaction with this compound is showing low to no conversion. What are the primary areas I should investigate?
A1: Low conversion is a common hurdle and can often be traced back to one of the following key areas:
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Catalyst System: The activity of the palladium catalyst is paramount. Issues can arise from the choice of palladium precursor, the ligand, or catalyst decomposition.
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Reaction Conditions: Parameters such as the base, solvent, temperature, and reaction time are critical and often require careful optimization.
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Reagent Quality: The purity of the this compound, the olefin, and all other reagents is essential for a successful reaction.
A logical first step is to systematically evaluate each of these components.
Q2: How does the choice of palladium catalyst and ligand impact the reaction with an aryl triflate like this compound?
A2: The combination of the palladium source and the stabilizing ligand is critical. Aryl triflates, such as this compound, often favor a cationic catalytic pathway, which is influenced by the ligand choice.
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Palladium Precatalyst: While Pd(OAc)₂ is a common and effective choice, other precursors like Pd₂(dba)₃ can also be used. The key is the in-situ generation of the active Pd(0) species.
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Ligands: For aryl triflates, bidentate phosphine ligands (e.g., BINAP, Xantphos) are often more effective than monodentate ligands (e.g., PPh₃).[1] The ligand stabilizes the palladium center, prevents the formation of palladium black (inactive palladium), and influences the reaction's selectivity and rate. Electron-rich and bulky ligands can enhance the rate of oxidative addition, which is a crucial step in the catalytic cycle.
Below is a troubleshooting workflow for catalyst and ligand issues:
Caption: Troubleshooting workflow for the catalyst system.
Q3: What is the role of the base, and how do I choose the right one for my reaction?
A3: The base is essential for neutralizing the triflic acid that is generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice and amount of base can significantly impact the reaction rate and yield.
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Common Bases: A range of bases can be used, including organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc).
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Base Strength: The optimal base strength can depend on the specific substrates and reaction conditions. For aryl triflates, moderately strong bases are often effective.
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Screening: If low conversion is observed, screening a variety of bases is a recommended troubleshooting step.
Q4: Can the reaction temperature and time be optimized to improve conversion?
A4: Absolutely. Temperature and time are critical parameters that are often interdependent.
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Temperature: Heck reactions are typically run at elevated temperatures, often in the range of 80-140 °C. For a less reactive substrate, a higher temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. A systematic increase in temperature (e.g., in 10 °C increments) can help identify the optimal point.
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Reaction Time: Insufficient reaction time can be a simple reason for low conversion. It is important to monitor the reaction's progress using techniques like TLC, GC, or LC-MS to determine when the reaction has reached completion.
Frequently Asked Questions (FAQs)
Q5: Why is my reaction producing a significant amount of homocoupled byproduct?
A5: The formation of homocoupled products (dimers of the aryl triflate) can occur under certain conditions. This side reaction can be minimized by:
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Optimizing the Ligand: Using bulky electron-rich ligands can sometimes suppress homocoupling.
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Controlling Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.
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Adjusting Stoichiometry: Ensuring the correct stoichiometry of the reactants can also be beneficial.
Q6: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A6: The appearance of palladium black, which is finely divided palladium metal, is a sign of catalyst decomposition and aggregation. This leads to a loss of catalytic activity. To prevent this:
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Use an Appropriate Ligand: A key role of the ligand is to stabilize the Pd(0) species and prevent its aggregation. Ensure you are using a suitable ligand, and consider increasing the ligand-to-palladium ratio.
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Maintain an Inert Atmosphere: Oxygen can promote the decomposition of the palladium catalyst. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
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Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Q7: Does the chloro-substituent on the this compound affect the reaction?
A7: Yes, the electron-withdrawing nature of the chlorine atom generally increases the reactivity of the aryl triflate towards oxidative addition to the Pd(0) center. This is often a favorable electronic effect for the Heck reaction. However, it's still crucial to optimize other parameters as the overall success of the reaction depends on a balance of electronic and steric factors, as well as the specific reaction conditions.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of the Heck reaction. The data is illustrative and based on general principles and published results for similar substrates.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DMF | 100 | 12 | 65 |
| 2 | K₂CO₃ | DMA | 120 | 12 | 78 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 4 | NaOAc | NMP | 120 | 24 | 55 |
Table 2: Influence of Ligand Choice on Reaction Outcome
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Dioxane | 110 | 88 |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2.5) | DMF | 120 | 92 |
| 4 | Pd(OAc)₂ (2) | None | NMP | 130 | <10 (significant Pd black) |
Experimental Protocols
General Procedure for the Heck Reaction of this compound with an Alkene
This protocol provides a starting point for the optimization of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Alkene (e.g., Styrene or Butyl Acrylate) (1.2-1.5 mmol, 1.2-1.5 equiv)
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Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
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Ligand (e.g., Xantphos, 2-10 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane, DMF, Toluene) (5-10 mL)
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
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Evacuate and backfill the flask with the inert gas three times.
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Add the degassed solvent, followed by the this compound and the alkene via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
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Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and the specific amounts of catalyst, ligand, base, as well as the choice of solvent and temperature, may require optimization for your specific alkene and desired outcome.
References
Technical Support Center: 4-Chlorophenyl Trifluoromethanesulfonate in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenyl trifluoromethanesulfonate in cross-coupling reactions. Our goal is to help you minimize common side reactions, such as homocoupling, and optimize your reaction conditions for higher yields and purity of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In reactions involving this compound, this can result in the formation of 4,4'-dichloro-1,1'-biphenyl (from the triflate) or the dimer of the other coupling partner (e.g., a boronic acid in Suzuki-Miyaura coupling). This undesired byproduct consumes starting materials and complicates the purification of the desired product.
Q2: What are the main factors that promote homocoupling?
A2: Several factors can contribute to an increase in homocoupling byproducts:
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Presence of Palladium(II) Species: Pd(II) species, which can be present from the precatalyst or formed by oxidation of the active Pd(0) catalyst, can mediate the homocoupling of organometallic reagents like boronic acids.[1]
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Oxygen: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), thereby promoting homocoupling. It has been shown that higher oxygen levels lead to an increase in homocoupling.[1]
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Choice of Palladium Precatalyst: Some palladium sources are more prone to generating species that facilitate homocoupling.
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Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.
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Nature of Ligands: The choice of phosphine ligand can significantly influence the stability of the catalytic species and its propensity to engage in side reactions.
Q3: How can I minimize homocoupling in my Suzuki-Miyaura reaction with this compound?
A3: To suppress the formation of homocoupling byproducts in Suzuki-Miyaura coupling, consider the following strategies:
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Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen levels.
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Use of a Pd(0) Source or Precatalyst Activation: Start with a Pd(0) precatalyst or ensure the efficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.
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Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling.
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Choice of Base and Solvent: The selection of the base and solvent system can influence the reaction kinetics and selectivity. For instance, in some cases, ligand-free conditions in specific solvents like acetonitrile or DMSO have been shown to be selective for the C-OTf cleavage.[2]
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Slow Addition of Reagents: In certain instances, the slow addition of one of the coupling partners can help maintain a low concentration of the reactive species and disfavor homocoupling.
Q4: Can this compound itself undergo homocoupling?
A4: Yes, aryl triflates, including this compound, can undergo homocoupling to form symmetrical biaryls in the presence of a palladium or nickel catalyst and a reducing agent. This reaction proceeds through the activation of the C-O bond of the triflate by a Pd(0) or Ni(0) complex.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 4,4'-dichloro-1,1'-biphenyl byproduct | Homocoupling of this compound. | - Ensure rigorous exclusion of oxygen through proper degassing techniques.- Optimize the ligand-to-metal ratio. Bulky, electron-rich ligands can suppress this side reaction.- Lower the reaction temperature if possible.- Consider using a different palladium precatalyst. |
| Significant formation of boronic acid homocoupling product (in Suzuki reactions) | Presence of Pd(II) species, often due to incomplete reduction of the Pd(II) precatalyst or oxidation of Pd(0) by residual oxygen. | - Use a Pd(0) source directly or ensure complete precatalyst activation.- Add a mild reducing agent to the reaction mixture.- Degas all reagents and solvents thoroughly and maintain a strict inert atmosphere. |
| Low or no conversion of this compound | Inactive catalyst; inappropriate reaction conditions. | - Verify the quality and activity of your palladium catalyst and ligands.- Ensure the base is sufficiently strong and soluble in the reaction medium.- Optimize the solvent system. For aryl triflates, polar aprotic solvents are often effective.- Increase the reaction temperature cautiously, monitoring for byproduct formation. |
| Cleavage of the triflate group, forming 4-chlorophenol | Hydrolysis of the triflate group, which can be base or metal-catalyzed. | - Use a non-hydroxide, anhydrous base.- Ensure all reagents and solvents are dry.- The choice of ligand and palladium source can influence the extent of this side reaction. |
| Reaction is selective for the C-Cl bond instead of the C-OTf bond | The reactivity is highly dependent on the catalyst system (palladium source and ligand). | - For C-OTf bond reactivity in Suzuki coupling, ligand-free conditions with palladium salts in solvents like acetonitrile or DMSO can be effective.[2][3]- For C-Cl bond reactivity, specific phosphine ligands can promote this selectivity. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct.
Table 1: Effect of Palladium Source and Degassing on Homocoupling in a Model Suzuki-Miyaura Reaction
| Entry | Palladium Source | Degassing Method | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂/PPh₃ | None | 55 | 30 |
| 2 | Pd(OAc)₂/PPh₃ | N₂ sparging (30 min) | 85 | <5 |
| 3 | Pd(PPh₃)₄ | N₂ sparging (30 min) | 92 | <2 |
Note: Data is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual yields will vary depending on the specific boronic acid, base, and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
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Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl boronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, 2.0 equivalents), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if not using a pre-formed complex).
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Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) via cannula.
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Reagent Addition: Add this compound (1.0 equivalent) to the mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key chemical pathways involved in the cross-coupling and homocoupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Impact of Solvent on the Reactivity of 4-Chlorophenyl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and experimental protocols concerning the critical role of solvents in modulating the reactivity of 4-chlorophenyl trifluoromethanesulfonate. As an aryl triflate, this compound possesses one of the most effective leaving groups in organic chemistry, the trifluoromethanesulfonate (triflate) anion, making its reactions highly sensitive to the surrounding solvent environment. This document is designed to explain the causality behind these solvent effects and empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the underlying principles of solvent choice in reactions involving this compound.
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: Given the excellent leaving group ability of the triflate anion, this compound primarily undergoes nucleophilic substitution reactions. However, the specific mechanism is heavily influenced by the solvent and the nucleophile. The two dominant pathways are:
-
SNAr (Bimolecular Nucleophilic Aromatic Substitution): This is an addition-elimination mechanism. The nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer-like complex), which then expels the triflate anion to restore aromaticity.
-
Solvolysis (Unimolecular or Bimolecular): This is a nucleophilic substitution where the solvent molecule itself acts as the nucleophile.[1] Depending on the solvent's properties, this can proceed through an SN1-like mechanism, involving the formation of a highly reactive aryl cation, or a direct SN2-like displacement.[2][3]
Q2: How do polar protic solvents (e.g., water, methanol, ethanol) impact reactivity?
A2: Polar protic solvents are characterized by their ability to form hydrogen bonds and possess a significant dipole moment. Their impact is multifaceted:
-
Stabilization of Ions: They are exceptionally good at stabilizing both cations and anions.[3][4] This property strongly favors SN1-type solvolysis pathways by stabilizing the aryl cation intermediate and the triflate leaving group, thereby lowering the activation energy barrier.[3][4]
-
Nucleophile Solvation: They can form a "solvent cage" around anionic nucleophiles through hydrogen bonding. This stabilization makes the nucleophile less reactive and can significantly slow down bimolecular (SNAr/SN2) reactions.[3][5]
Q3: When is a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) the right choice?
A3: Polar aprotic solvents have a strong dipole moment but lack acidic protons for hydrogen bonding. They are the preferred choice for SNAr or SN2-type reactions for a key reason:
-
Enhanced Nucleophilicity: These solvents effectively solvate cations but leave anions (the nucleophile) relatively "naked" and unsolvated. This dramatically increases the nucleophile's reactivity and accelerates the rate of bimolecular substitution reactions. For instance, the rate of an SN2 reaction can be orders of magnitude higher in a polar aprotic solvent compared to a polar protic one.[5]
Q4: What is the role of nonpolar solvents (e.g., toluene, trichloroethylene, hexane)?
A4: Nonpolar solvents are generally poor at solvating charged species. Their use can favor certain pathways by suppressing others.
-
Favoring SN2 Pathways: By disfavoring the formation of charged intermediates (like carbocations), nonpolar solvents can promote SN2-type mechanisms over SN1.[6] Studies on similar systems have shown that nonpolar solvents like trichloroethylene can dramatically increase the proportion of the SN2 product compared to more polar options like dichloromethane.[6]
-
Solubility Issues: A primary practical challenge is the often-limited solubility of ionic nucleophiles or polar starting materials in nonpolar solvents, which can hinder the reaction.
Q5: Can the solvent react directly with my substrate? What is solvolysis?
A5: Yes, absolutely. Solvolysis is a reaction where the solvent acts as the nucleophile.[1] With a highly reactive substrate like this compound, this is a common side reaction, or in some cases, the intended reaction.
-
Hydrolysis: If water is the solvent (or present as an impurity), it can react to form 4-chlorophenol.[1]
-
Alcoholysis: If an alcohol (e.g., methanol, ethanol) is the solvent, it will react to form the corresponding 4-chloroanisole or 4-chlorophenetole.[1][2]
-
Ammonolysis: If ammonia is used as the solvent, it can lead to the formation of 4-chloroaniline.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide addresses specific problems you may encounter and provides solvent-centric solutions.
| Problem | Potential Cause (Solvent-Related) | Recommended Solution & Rationale |
| Low or No Product Yield | Mechanism Mismatch: You are using a polar protic solvent (e.g., methanol) for an SNAr reaction with an anionic nucleophile. The solvent is deactivating your nucleophile through hydrogen bonding.[3] | Switch to a polar aprotic solvent like DMF, acetonitrile, or DMSO. This will leave the nucleophile "naked" and highly reactive, promoting the desired bimolecular attack. |
| Poor Solubility: The substrate or nucleophile is not sufficiently soluble in the chosen nonpolar solvent (e.g., toluene). | Select a solvent with appropriate polarity. If a polar aprotic solvent is not suitable for other reasons, consider ethers like THF or 1,4-dioxane as a compromise. | |
| Formation of 4-chlorophenol Byproduct | Hydrolysis: Trace amounts of water in your solvent are reacting with the substrate. This is a form of solvolysis.[1] | Use strictly anhydrous solvents and reagents. Dry your solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of an Ether Byproduct (e.g., 4-chloroanisole) | Alcoholysis: Your solvent (e.g., methanol, ethanol) is acting as a nucleophile and displacing the triflate group.[1][2] | Change to a non-nucleophilic solvent. If the reaction conditions permit, switch to acetonitrile, DMF, THF, or dichloromethane, which are much less likely to participate in the reaction. |
| Inconsistent Results / Poor Reproducibility | Variable Solvent Quality: Different batches of solvent may have varying levels of impurities, particularly water or dissolved oxygen. | Standardize your solvent source and purification. Always use a fresh bottle of high-purity anhydrous solvent or purify it immediately before use. Document the solvent grade and source in your lab notebook. |
| Reaction is Too Slow | Transition State Destabilization: In a reaction that proceeds via a charged transition state (common in SNAr), a nonpolar solvent may not provide enough stabilization. | Increase solvent polarity. A more polar solvent can better stabilize the charged transition state, lowering the activation energy and increasing the reaction rate.[7] Consider switching from toluene to THF or from THF to acetonitrile. |
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol provides a self-validating framework to identify the optimal solvent for your specific nucleophile and reaction conditions.
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, add this compound (1.0 eq) to four separate, dry reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent to create solutions of the same concentration. Recommended screening solvents:
-
Vial 1 (Nonpolar): Toluene
-
Vial 2 (Polar Aprotic - Ether): Tetrahydrofuran (THF)
-
Vial 3 (Polar Aprotic - Nitrile): Acetonitrile (MeCN)
-
Vial 4 (Polar Protic): Isopropanol (as a less reactive protic example)
-
-
Nucleophile Addition: Prepare a stock solution of your nucleophile (e.g., sodium phenoxide, 1.2 eq) in a suitable anhydrous solvent (THF is often a good choice for initial dissolution). Add the same amount of this solution to each of the four vials.
-
Reaction Monitoring: Stir all reactions at a constant temperature (e.g., 60 °C). At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the consumption of starting material and the formation of the desired product.
-
Interpretation: The solvent that provides the fastest conversion with the fewest byproducts is the optimal choice for scale-up.
Table 3.1: Expected Impact of Solvent Class on Reaction Mechanism & Rate
This table summarizes the general trends based on fundamental principles of physical organic chemistry.[3][4][6]
| Solvent Class | Example(s) | Dielectric Constant (ε) | Key Characteristics | Favored Mechanism | Expected Relative Rate |
| Nonpolar | Toluene, Hexane | ~2-4 | Poor ion solvation | SN2 (if reactants are soluble) | Slow |
| Polar Aprotic | THF, Et₂O, MeCN, DMF | ~7-37 | Solvates cations well, anions poorly | SNAr / SN2 | Very Fast |
| Polar Protic | H₂O, MeOH, EtOH | ~30-80 | Strong H-bonding; solvates cations & anions | SN1 / Solvolysis | Fast (for SN1), Slow (for SN2) |
Section 4: Visualizing Solvent Effects
Diagrams help clarify the decision-making process and the underlying energetics.
Diagram 4.1: Solvent Selection Workflow
Caption: Workflow for selecting a solvent based on the desired reaction mechanism.
Diagram 4.2: Energy Profile of SN1 Solvolysis
Caption: A polar protic solvent lowers the energy of the SN1 transition state.
References
- 1. Solvolysis - Wikipedia [en.wikipedia.org]
- 2. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Head-to-Head Battle of Leaving Groups: 4-Chlorophenyl Trifluoromethanesulfonate vs. 4-Chlorophenyl Tosylate in SNAr Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is a critical decision in the strategic design of synthetic routes. In the realm of nucleophilic aromatic substitution (SNAr) reactions, the efficiency of the leaving group can dictate reaction rates, yields, and overall feasibility. This guide provides a comprehensive comparison of two commonly employed aryl sulfonates, 4-chlorophenyl trifluoromethanesulfonate (triflate) and 4-chlorophenyl tosylate, offering insights into their relative performance supported by established chemical principles and representative experimental data.
The foundational principle governing the efficacy of a leaving group lies in its ability to stabilize the negative charge it acquires upon departure from the substrate. In this regard, the triflate group (-OTf) is a significantly more potent leaving group than the tosylate group (-OTs). This disparity in reactivity is rooted in the electronic properties of the trifluoromethyl versus the tolyl substituent on the sulfonate group.
The triflate anion's exceptional stability stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms in the trifluoromethyl group. This effect delocalizes the negative charge on the oxygen atoms of the sulfonate, rendering the triflate anion an extremely weak base and, consequently, an outstanding leaving group. Conversely, the tosylate anion, while still a good leaving group, benefits from resonance stabilization by the aromatic ring, but the electron-donating character of the methyl group on the tolyl moiety slightly destabilizes the negative charge compared to the triflate.
The SNAr Mechanism: A Two-Step Dance
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first step, which is often rate-determining, involves the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the departure of the leaving group to restore the aromaticity of the ring. A superior leaving group, such as triflate, facilitates a lower energy transition state for the elimination step, thereby accelerating the overall reaction rate.
A Comparative Guide to the Reactivity of 4-Chlorophenyl Trifluoromethanesulfonate and 4-Chlorophenyl Bromide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This guide provides an objective comparison of the reactivity of two common arylating agents, 4-chlorophenyl trifluoromethanesulfonate (a triflate) and 4-chlorophenyl bromide, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The choice between an aryl bromide and an aryl triflate can significantly impact reaction kinetics, catalyst selection, and overall yield, making a clear understanding of their relative performance crucial for methodological development.
Executive Summary: Reactivity at a Glance
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the electrophilic partner is dictated by the facility of the oxidative addition step to the Pd(0) center. This is largely influenced by the nature of the leaving group. Aryl triflates are often considered more reactive than the corresponding aryl bromides due to the excellent leaving group ability of the trifluoromethanesulfonate anion. However, this enhanced reactivity is not universal and can be influenced by the specific reaction type, ligand, and solvent system employed.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound and 4-chlorophenyl bromide under identical conditions are not extensively documented across all major cross-coupling reactions in a single study, we can infer their relative reactivity from existing literature on analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The general reactivity trend for the electrophile is I > OTf > Br > Cl. This suggests that while both substrates are effective, the triflate may offer advantages in terms of reaction rates or catalyst turnover numbers under certain conditions.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl derivative | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80[1] |
| Chloroaryl triflate | Arylboronic acid | PdCl₂ (3 mol%) | KF | Acetonitrile | RT | 24 | ~98[2][3] |
Note: The data presented is from different studies with varying substrates and conditions and should be interpreted as indicative rather than a direct comparison.
Heck Reaction
The Heck reaction couples aryl halides or triflates with alkenes. Both aryl bromides and triflates are common substrates for this transformation. The choice between them can influence the optimal reaction conditions, including the choice of base and ligands.
Table 2: Representative Data for the Heck Reaction
| Electrophile | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%), Ligand (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95[4] |
| Aryl triflate | Alkene | Pd(OAc)₂ | Base | Various | Various | Various | Good to excellent[5] |
Note: The data presented is from different studies with varying substrates and conditions and should be interpreted as indicative rather than a direct comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Both aryl bromides and triflates are excellent substrates. The development of specialized ligands has enabled the efficient coupling of a wide range of amines with both types of electrophiles.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-bromophenyl)-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 4-24 | 85-95[6] |
| Aryl triflate | Various amines | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Good yields[7] |
Note: The data presented is from different studies with varying substrates and conditions and should be interpreted as indicative rather than a direct comparison.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling of an Aryl Bromide
A Schlenk flask is charged with the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added, followed by the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%).[1] The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.
Heck Reaction of an Aryl Bromide
To a reaction vessel are added the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a base such as K₂CO₃ (2.0 equiv), a palladium source like Pd(OAc)₂ (1-5 mol%), and a suitable ligand if necessary.[4] Anhydrous solvent (e.g., DMF, NMP, or acetonitrile) is added, and the mixture is degassed. The reaction is heated under an inert atmosphere until completion. The workup typically involves cooling the reaction, filtering off the solids, and partitioning the filtrate between an organic solvent and water. The product is then isolated from the organic layer and purified.
Buchwald-Hartwig Amination of an Aryl Bromide
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).[6] The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, and the mixture is heated with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Chemistry
Catalytic Cycle of a Generic Palladium Cross-Coupling Reaction```dot
digraph "Palladium Cross-Coupling Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generic Palladium Cross-Coupling Catalytic Cycle", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)(X)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R [label="R-Pd(II)(R')Ln", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-M"]; Transmetal -> PdII_R; PdII_R -> RedElim [label=" "]; RedElim -> Pd0 [label="R-R'"]; }
Caption: A logical workflow for conducting a direct comparative study of the two substrates.
Decision Tree for Substrate Selection
Caption: A decision-making flowchart for choosing between the triflate and bromide substrates.
Conclusion
The choice between this compound and 4-chlorophenyl bromide is a nuanced one that depends on the specific requirements of the synthetic task at hand. The triflate generally offers higher reactivity, potentially allowing for milder reaction conditions and broader substrate scope, which can be advantageous for sensitive molecules. Conversely, the bromide is often a more economical starting material, a critical consideration in process development and scale-up. Researchers must weigh the trade-offs between reactivity, cost, and the specific demands of their target synthesis to make an informed decision. This guide provides a framework for that decision-making process, supported by available data and established chemical principles.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonate Leaving Groups: Triflate vs. Tosylate and Mesylate
In the landscape of organic synthesis, the efficacy of a leaving group is a pivotal factor influencing reaction rates and pathways. Among the most potent and frequently utilized leaving groups are the sulfonate esters, principally triflate (TfO), tosylate (TsO), and mesylate (MsO). This guide offers a comprehensive comparison of their leaving group abilities, substantiated by quantitative data and detailed experimental methodologies, to empower researchers, scientists, and drug development professionals in selecting the optimal group for their synthetic endeavors.
The established order of leaving group ability among these three sulfonates is:
Triflate > Tosylate > Mesylate
This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions. The stability is, in turn, dictated by the electron-withdrawing capacity of their respective substituents and the degree of charge delocalization.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed through metrics such as the acidity of its conjugate acid (pKa) and the relative rates of reactions in which it participates. A lower pKa of the conjugate acid signifies a more stable anion, and thus, a better leaving group.[1] Likewise, faster reaction rates in nucleophilic substitution reactions (SN1 and SN2) are indicative of a superior leaving group.[1]
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -14[2] | 56,000[1][3] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[1][4] | 0.70[1][3] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -2[1][4] | 1.00[1][3] |
Key Observations:
-
Triflate is an exceptionally potent leaving group, exhibiting an SN2 reaction rate that is orders of magnitude greater than both tosylate and mesylate.[1] This is attributed to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion.
-
Tosylate and Mesylate are also excellent leaving groups and are widely employed due to their stability and ease of preparation.[5] The mesylate anion is slightly more stable and thus a marginally better leaving group than tosylate, as reflected in the relative SN2 reaction rates.[4]
Reaction Mechanism and Leaving Group Ability
The choice of leaving group can significantly influence the reaction mechanism. In a typical SN2 reaction, the nucleophile attacks the carbon center, and the leaving group departs in a single, concerted step. The stability of the departing anion is crucial in stabilizing the transition state and lowering the activation energy of the reaction.
The superior ability of the triflate anion to accommodate a negative charge leads to a more stable transition state and a lower activation energy, thereby accelerating the reaction rate compared to tosylate and mesylate.
Experimental Determination of Leaving Group Ability
A common experimental method to compare the abilities of these leaving groups is to measure the rates of solvolysis reactions. In a solvolysis reaction, the solvent itself acts as the nucleophile. By utilizing the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be established.
Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate
This protocol provides a general procedure for comparing the solvolysis rates of a secondary alkyl triflate, tosylate, and mesylate.
Objective: To determine the relative rates of solvolysis for a secondary alcohol converted to its corresponding triflate, tosylate, and mesylate esters.
1. Synthesis of the Alkyl Sulfonates:
-
Starting Material: A secondary alcohol (e.g., 2-octanol).
-
Synthesis of the Tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The pyridine serves to neutralize the HCl generated during the reaction.[1]
-
Synthesis of the Mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base.[1]
-
Synthesis of the Triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base such as pyridine.[1]
References
Navigating the Landscape of Palladium Catalysis: A Guide to Alternatives for 4-Chlorophenyl Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the strategic selection of coupling partners in palladium-catalyzed cross-coupling reactions is paramount for optimizing yield, cost-effectiveness, and reaction robustness. While 4-chlorophenyl trifluoromethanesulfonate has been a reliable electrophile, a range of viable alternatives offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, detailed methodologies, and visual aids to inform your synthetic strategy.
Aryl triflates, including this compound, are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate group. However, their cost and sensitivity to hydrolysis can be drawbacks. This has led to the exploration of other phenol-derived electrophiles such as tosylates, mesylates, and nonaflates, as well as the more traditional aryl halides.
Performance Comparison of Aryl Sulfonates in Palladium-Catalyzed Cross-Coupling Reactions
The choice of leaving group on the aryl electrophile significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions. The following tables summarize the performance of various aryl sulfonates as alternatives to triflates in key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl electrophile is a critical parameter for success.
| Electrophile (Ar-X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Tolyl-OTf | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 95 | |
| 4-Tolyl-OTs | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 92 | |
| 4-Tolyl-OMs | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 85 | |
| 4-Tolyl-ONf | Phenylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 94 |
Table 1: Comparison of Aryl Sulfonates in Suzuki-Miyaura Coupling. This table illustrates the comparable, and in some cases superior, performance of tosylates and nonaflates to triflates. Mesylates, while generally less reactive, can be effectively coupled using nickel-based catalyst systems.
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. The leaving group's ability to undergo oxidative addition to the palladium center is crucial.
| Electrophile (Ar-X) | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl-OTf | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 90 | |
| Phenyl-OTs | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 85 | |
| Phenyl-OMs | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMAc | 130 | 78 | |
| Phenyl-ONf | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 92 |
Table 2: Comparison of Aryl Sulfonates in the Heck Reaction. Nonaflates and triflates exhibit the highest reactivity in the Heck reaction. Tosylates and mesylates require more forcing conditions but are still viable alternatives.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The electrophilicity of the aryl partner influences the reaction efficiency.
| Electrophile (Ar-X) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Tolyl-OTf | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 92 | |
| 4-Tolyl-OTs | Morpholine | Pd(OAc)₂ / DtBPF | NaOtBu | Toluene | 110 | 88 | |
| 4-Tolyl-OMs | Morpholine | NiCl₂(dppe) | NaOtBu | Dioxane | 120 | 75 | |
| 4-Tolyl-ONf | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |
Table 3: Comparison of Aryl Sulfonates in Buchwald-Hartwig Amination. Nonaflates and triflates are excellent electrophiles for C-N coupling. Tosylates provide good yields, while mesylates are generally less reactive and may require nickel catalysis for optimal performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation in the laboratory. Below are generalized procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using aryl sulfonates.
General Procedure for Suzuki-Miyaura Coupling of Aryl Sulfonates
A mixture of the aryl sulfonate (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is added to a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for the Heck Reaction with Aryl Sulfonates
To a reaction flask containing the aryl sulfonate (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%). Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is heated to the required temperature (e.g., 100-140 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of Aryl Sulfonates
In a glovebox, an oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). The aryl sulfonate (1.0 mmol), the amine (1.2 mmol), and anhydrous solvent (e.g., toluene, 5 mL) are added. The tube is sealed and removed from the glovebox. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the indicated time (typically 12-24 hours). After cooling to ambient temperature, the reaction mixture is diluted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Catalytic Pathways
Understanding the underlying mechanisms of these powerful transformations is crucial for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Heck reaction.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
A Comparative Guide to the Suzuki Coupling of 4-Chlorophenyl Trifluoromethanesulfonate and Other Aryl Triflates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Aryl triflates (ArOTf) have emerged as highly effective electrophilic partners in this reaction, often serving as stable and readily accessible alternatives to aryl halides. This guide provides a detailed comparison of the performance of 4-chlorophenyl trifluoromethanesulfonate with other aryl triflates in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Aryl Triflates in Suzuki Coupling
The reactivity of aryl triflates in Suzuki coupling is influenced by a combination of factors, including the electronic nature of substituents on the aromatic ring and the choice of catalyst system. The triflate group (-OTf) is an excellent leaving group, generally rendering aryl triflates more reactive than the analogous aryl chlorides but less reactive than aryl bromides and iodides.
The Unique Case of this compound
This compound presents a particularly interesting substrate for Suzuki coupling as it possesses two potential sites for oxidative addition: the C-OTf bond and the C-Cl bond. The chemoselectivity of the reaction can be tuned by the choice of catalyst and reaction conditions, allowing for selective functionalization at either position.
Under ligand-free conditions , palladium catalysts exhibit a remarkable selectivity for the C-OTf bond in chloroaryl triflates.[1][2][3] This provides a powerful tool for site-selective synthesis. In contrast, the use of specific phosphine ligands can reverse this selectivity, favoring reaction at the C-Cl bond.[4][5][6] For instance, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) tend to promote oxidative addition at the C-Cl bond, while less sterically demanding ligands such as tricyclohexylphosphine (PCy₃) can favor C-OTf activation.[4]
Quantitative Data Summary
The following tables summarize the performance of this compound and other representative aryl triflates in Suzuki coupling reactions with various arylboronic acids.
Table 1: Ligand-Free Suzuki Coupling of Chloroaryl Triflates[1]
Reaction Conditions: Aryl triflate (1.0 equiv), Arylboronic acid (1.2 equiv), PdCl₂ (3 mol %), KF (2.0 equiv), CH₃CN, Room Temperature, 24 h.
| Aryl Triflate | Arylboronic Acid | Product | Yield (%)[1] |
| This compound | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxybiphenyl | 98 |
| This compound | Phenylboronic acid | 4-Chlorobiphenyl | 95 |
| This compound | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-4'-(trifluoromethyl)biphenyl | 93 |
| 3-Chlorophenyl trifluoromethanesulfonate | 4-Methoxyphenylboronic acid | 3-Chloro-4'-methoxybiphenyl | 96 |
| 2-Chlorophenyl trifluoromethanesulfonate | 4-Methoxyphenylboronic acid | 2-Chloro-4'-methoxybiphenyl | 91 |
| 2,4-Dichlorophenyl trifluoromethanesulfonate | 4-Methoxyphenylboronic acid | 2,4-Dichloro-4'-methoxybiphenyl | 96 |
Table 2: Ligand-Mediated Chemoselective Suzuki Coupling of Dihaloaryl Triflates
Reaction Conditions A (C-Cl selective): Aryl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol %), P(t-Bu)₃ (8 mol %), K₃PO₄ (3.0 equiv), Toluene, 100 °C, 12 h. Reaction Conditions B (C-OTf selective): Aryl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol %), PCy₃ (4 mol %), K₃PO₄ (3.0 equiv), Dioxane, 100 °C, 12 h.
| Aryl Triflate | Arylboronic Acid | Conditions | Major Product | Yield (%) |
| 2,4-Dichlorophenyl trifluoromethanesulfonate | Phenylboronic acid | A | 2-Chloro-4-phenylphenyl trifluoromethanesulfonate | 85 |
| 2,4-Dichlorophenyl trifluoromethanesulfonate | Phenylboronic acid | B | 2,4-Dichlorobiphenyl | 92 |
Note: The data in Table 2 is representative and compiled from trends observed in the literature.[4][5][6]
Table 3: Suzuki Coupling of Electronically Diverse Aryl Triflates (Illustrative Examples)
Note: The following data is compiled from different sources with varying reaction conditions and is intended for qualitative comparison of electronic effects.
| Aryl Triflate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenyl trifluoromethanesulfonate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | ~95 |
| 4-Methoxyphenyl trifluoromethanesulfonate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | ~90 |
| 4-Nitrophenyl trifluoromethanesulfonate | Phenylboronic acid | PdCl₂(dppf) | CsF | DME | 80 | ~98 |
Generally, aryl triflates with electron-withdrawing groups (e.g., -NO₂) tend to be more reactive in the oxidative addition step, often leading to higher yields or requiring milder reaction conditions compared to those with electron-donating groups (e.g., -OCH₃).
Experimental Protocols
General Procedure for Ligand-Free Suzuki Coupling of Chloroaryl Triflates[1]
To a reaction vial is added the chloroaryl triflate (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), potassium fluoride (KF, 1.0 mmol, 2.0 equiv), and palladium(II) chloride (PdCl₂, 0.015 mmol, 3 mol %). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous acetonitrile (CH₃CN, 2.5 mL) is then added via syringe. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Ligand-Mediated Suzuki Coupling
In an oven-dried Schlenk tube, the aryl triflate (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol %), phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 8 mol %), and base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv) are combined. The tube is evacuated and backfilled with an inert atmosphere three times. Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a typical Suzuki coupling experiment.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC-Based Purity Validation of 4-Chlorophenyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Chlorophenyl trifluoromethanesulfonate is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for purity assessment of this compound against alternative analytical techniques. The comparison is supported by a detailed experimental protocol for the proposed HPLC method and a discussion of potential impurities.
Introduction to Purity Assessment of this compound
This compound is a reactive intermediate used in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances into the final product. HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.
This guide outlines a robust reversed-phase HPLC (RP-HPLC) method tailored for the analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and quantitation.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | Provides structural information and quantification based on the signal intensity of specific nuclei in a magnetic field. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable impurities. The main compound may require derivatization. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector wavelength. | Excellent selectivity due to chromatographic separation and mass-based detection, allowing for the identification of unknown impurities. | High structural selectivity, allowing differentiation between isomers. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range, depending on the chromophore of the analyte and impurities. | Very high sensitivity, especially in selected ion monitoring (SIM) mode, capable of detecting trace-level volatile impurities. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitation | Highly quantitative with proper validation, using external or internal standards. | Can be quantitative but may require derivatization for non-volatile analytes, which can introduce variability. | Provides a primary ratio method of quantification, offering high accuracy. |
| Throughput | Relatively high throughput with typical run times of 15-30 minutes per sample. | Can have longer run times, including cooling and equilibration steps. | Can be lower throughput due to longer acquisition times for achieving a good signal-to-noise ratio. |
| Limitations | Requires that the analyte and impurities have a UV chromophore for detection. | Not suitable for non-volatile or thermally labile compounds without derivatization. | May not detect impurities that do not contain the observed nucleus or are present at very low levels. |
Proposed HPLC Method for Purity Validation
Based on the structure of this compound and general principles of RP-HPLC, a suitable method is proposed below. This method is designed to separate the main compound from its potential process-related impurities.
Potential Impurities
The primary impurities in this compound are likely to be the starting materials and byproducts from the synthesis process. The common synthesis involves the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride.
-
4-Chlorophenol: Unreacted starting material.
-
Trifluoromethanesulfonic acid: Formed from the hydrolysis of the anhydride.
-
Bis(4-chlorophenyl) ether: A potential byproduct from a side reaction of 4-chlorophenol.
-
Isomeric impurities: Positional isomers of the chlorophenyl group (e.g., 2-chlorophenyl or 3-chlorophenyl trifluoromethanesulfonate) if the starting 4-chlorophenol was not pure.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
HPLC Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1] The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the separation of this compound from its potential impurities and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Data Analysis
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
Caption: HPLC Purity Validation Workflow.
Conclusion
A validated HPLC method is a robust and reliable technique for the routine quality control and purity assessment of this compound. It offers a good balance of selectivity, sensitivity, and quantitative accuracy for separating and quantifying the main component and its process-related impurities. While alternative methods like GC-MS are invaluable for identifying volatile impurities and NMR provides an absolute measure of purity, a well-developed HPLC method remains the cornerstone for routine purity testing in a regulated environment. A comprehensive purity assessment strategy may involve the use of multiple analytical techniques to gain a complete profile of the compound.
References
A Tale of Two Pathways: Mechanistic Insights into the Oxidative Addition of Aryl Triflates versus Aryl Halides
A comprehensive comparison of the oxidative addition of aryl triflates and aryl halides to palladium(0) complexes, critical for optimizing cross-coupling reactions in pharmaceutical and materials science research. This guide delves into the divergent mechanistic pathways, kinetic profiles, and experimental considerations for these two important classes of electrophiles.
The oxidative addition of aryl electrophiles to low-valent transition metals is the cornerstone of numerous catalytic cross-coupling reactions. While aryl halides have been the traditional workhorses, the unique properties of aryl triflates have led to their increasing use. Understanding the mechanistic nuances that differentiate these two classes of substrates is paramount for reaction design and optimization. This guide provides a detailed comparison, supported by experimental and computational data, to aid researchers in navigating the choice between aryl triflates and aryl halides.
Mechanistic Divergence: Concerted vs. Nucleophilic Displacement
The oxidative addition of aryl halides and aryl triflates to palladium(0) complexes can proceed through two primary limiting mechanisms: a three-centered concerted pathway and a nucleophilic displacement (SNAAr-like) pathway.[1][2] The preferred mechanism is highly dependent on the nature of the leaving group, the ligands on the metal center, and the coordination number of the palladium complex.[1][3]
Aryl halides, particularly aryl iodides and bromides, are generally considered to react via a three-centered concerted mechanism .[1][2] In this pathway, the palladium center interacts with both the ipso-carbon and the halogen atom of the aryl halide in the transition state.
In contrast, aryl triflates consistently favor a nucleophilic displacement mechanism .[1][3] This preference is attributed to the high stability of the triflate anion, which makes it an excellent leaving group, and the inability of the oxygen atom to effectively donate electron density to the palladium center.[3] The reaction proceeds through a transition state where the palladium attacks the ipso-carbon, leading to the displacement of the triflate group without a significant interaction between the palladium and the sulfonate group.
Kinetic Profile: A Comparative Look
Kinetic studies reveal significant differences in the reaction orders and rate dependencies for the oxidative addition of aryl triflates and aryl halides. A key study comparing phenyl iodide (PhI) and phenyl triflate (PhOTf) with Pd(BINAP)₂ provides valuable insights.[4][5][6]
At low concentrations of the aryl electrophile, the oxidative addition of both PhI and PhOTf to Pd(BINAP)₂ is inverse first-order in the concentration of the added BINAP ligand.[4][5][6] This observation suggests that the active species undergoing oxidative addition is a monoligated palladium complex, formed by the dissociation of a BINAP ligand from the resting state, Pd(BINAP)₂. The reaction is first-order in the concentration of the aryl electrophile under these conditions.[4][6]
However, at high concentrations of the aryl electrophile, the reaction becomes zero-order in the aryl electrophile concentration.[4][6] In this regime, the rate-determining step shifts to the dissociation of the BINAP ligand from the Pd(BINAP)₂ complex.[4][6] Interestingly, at very high concentrations of aryl iodide and aryl bromide (up to 4.0 M), a second concurrent reaction mechanism is observed, leading to an increase in the observed rate constants. This effect is not seen with phenyl triflate.[4][6]
Table 1: Comparative Kinetics of Oxidative Addition of Phenyl Iodide and Phenyl Triflate to Pd(BINAP)₂ [4][5][6]
| Condition | Phenyl Iodide (PhI) | Phenyl Triflate (PhOTf) |
| Low [ArX] | Inverse first-order in [BINAP] | Inverse first-order in [BINAP] |
| First-order in [PhI] | First-order in [PhOTf] | |
| High [ArX] | Zero-order in [PhI] | Zero-order in [PhOTf] |
| Very High [ArX] | Second concurrent mechanism observed | No second mechanism observed |
The Role of Ligands and Anions
The choice of ligand on the palladium center can influence the preferred mechanistic pathway. For instance, computational studies have shown that with a ligand like PPh₃, the lowest energy pathway for the oxidative addition of aryl triflates involves a nucleophilic displacement at a bis-ligated Pd(PPh₃)₂ complex.[1][2]
Furthermore, the presence of anions can significantly impact the rate of oxidative addition, particularly for aryl triflates. The rate of oxidative addition of phenyl triflate to Pd[P(o-tolyl)₃]₂ is accelerated by the addition of coordinating anions like halides.[7] This suggests that the oxidative addition may occur to an anionic palladium complex. However, even non-coordinating anions can accelerate the reaction, indicating a significant medium effect.[7]
Experimental Protocols
General Procedure for Kinetic Studies of Oxidative Addition[4]
Kinetic experiments are typically performed in a glovebox under an inert atmosphere. A solution of the palladium precursor, such as Pd(BINAP)₂, and any additives like excess ligand are prepared in a suitable solvent (e.g., THF). The reaction is initiated by the addition of the aryl electrophile (aryl halide or aryl triflate). The progress of the reaction is monitored over time by a suitable analytical technique, such as ³¹P NMR spectroscopy, by observing the disappearance of the starting palladium complex and the appearance of the oxidative addition product. Rate constants are then determined by fitting the concentration versus time data to the appropriate rate law.
Determination of Kinetic Isotope Effects (KIEs)[1][2]
Natural abundance ¹³C kinetic isotope effects can be used to distinguish between the concerted and nucleophilic displacement mechanisms. A Suzuki cross-coupling reaction is carried out using the aryl electrophile of interest. The reaction is run to a specific conversion (e.g., ~80-92%). The isotopic composition of the starting material at the ipso-carbon is measured at the beginning of the reaction (t=0) and at the time of quenching using gas chromatography-mass spectrometry (GC-MS). The KIE is then calculated from the measured isotope ratios. The experimental KIE values are compared with computationally predicted KIEs for the different possible mechanisms to determine the most likely pathway.
Visualizing the Mechanisms
The distinct mechanistic pathways for aryl halides and aryl triflates can be visualized as follows:
Figure 1: Generalized mechanisms for the oxidative addition of aryl halides and aryl triflates to a Pd(0)L₂ complex.
The product of the oxidative addition of phenyl iodide to Pd(BINAP)₂ is the neutral complex (BINAP)Pd(Ph)I.[4][5] In contrast, the oxidative addition of phenyl triflate in the presence of a primary amine (H₂NR) yields a cationic aryl palladium(II) complex, [(BINAP)Pd(Ph)(H₂NR)]OTf.[4][5]
Figure 2: Products from the oxidative addition of phenyl iodide and phenyl triflate to Pd(BINAP)₂.
Conclusion
The oxidative addition of aryl triflates and aryl halides, while both leading to the formation of an aryl-palladium bond, proceed through distinct mechanistic pathways with different kinetic profiles. Aryl halides generally favor a concerted mechanism, whereas aryl triflates react via a nucleophilic displacement pathway. These fundamental differences have important implications for catalyst design, reaction optimization, and the prediction of reactivity in cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of these mechanistic principles is crucial for the rational design of efficient and selective catalytic transformations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to the Use of 4-Chlorophenyl trifluoromethanesulfonate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 4-Chlorophenyl trifluoromethanesulfonate as a coupling partner in synthetic chemistry, comparing its performance with common alternatives like 4-chlorophenyl bromide and 4-chlorophenyl iodide.
Executive Summary
This compound, an aryl triflate, serves as a highly reactive electrophile in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The triflate group is an excellent leaving group, often enabling milder reaction conditions and higher reactivity compared to the analogous aryl chlorides and sometimes even bromides. However, this enhanced reactivity comes at a higher financial cost. The general order of reactivity for these coupling partners is typically Iodide > Triflate ≈ Bromide > Chloride. The choice of reagent is therefore a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
Cost-Benefit Analysis
A primary consideration in reagent selection is the balance between cost and performance. This compound is significantly more expensive than its halide counterparts. However, its higher reactivity can sometimes justify the cost, for example, by requiring lower catalyst loadings, shorter reaction times, or enabling reactions that are sluggish with other halides.
Table 1: Cost Comparison of 4-Chlorophenyl Coupling Partners
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (€/g) | Price ($/g) | Price (€/mol) | Price ($/mol) |
| This compound | 29540-84-9 | 260.62 | 32.00[1] | 9.29[2] | 8340 | 2421 |
| 4-Chlorophenyl bromide | 106-39-8 | 191.45 | - | - | - | - |
| 4-Chlorophenyl iodide | 637-87-6 | 238.45 | - | - | - | - |
The higher cost of the triflate may be offset by:
-
Milder Reaction Conditions: Potentially avoiding the need for high temperatures or strong bases, which can be beneficial for sensitive substrates.
-
Higher Yields: In certain cases, the triflate may provide a higher yield of the desired product, improving the overall efficiency of the synthesis.
-
Ligand Choice: The reactivity of triflates can sometimes allow for the use of less expensive or more readily available palladium ligands.[3]
Performance and Reactivity Comparison
The primary advantage of this compound lies in its reactivity. The trifluoromethanesulfonate (triflate) group is a superior leaving group compared to bromide and chloride due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion.
Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 24 | 95 | General trend |
| 4-Bromotoluene | SiliaCat DPP-Pd | K₃PO₄ | iPrOH | 80 | 3 | 85 | [4] |
| 3-Bromopyridine | SiliaCat DPP-Pd | K₃PO₄ | iPrOH | 80 | 3 | 83 | [4] |
| Aryl Bromides (various) | Pd(OAc)₂ / Ligand-free | Base | Various | Various | Various | Good to Excellent | [3] |
| Aryl Triflates (various) | Pd₂(dba)₃ / t-Bu-BrettPhos | KF | 1,4-Dioxane | 130 | - | Good to Excellent | [5] |
Note: This table presents representative data from various sources to illustrate general trends. Direct comparison requires identical reaction conditions.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and tricyclohexylphosphine.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture (e.g., to 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Safety and Handling
All three coupling partners (triflate, bromide, and iodide) should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound: May cause skin, eye, and respiratory irritation.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Aryl Halides (Bromides and Iodides): Generally considered irritants. Specific safety precautions will depend on the individual compound.
Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Visualizing the Workflow and Comparison
To better understand the processes and comparisons, the following diagrams are provided.
Experimental workflow for a typical cross-coupling reaction.
Pros and cons of using aryl triflates versus aryl halides.
Conclusion
The choice between this compound and its halide analogs is a strategic one based on the specific needs of a synthesis. For routine transformations where cost is a major driver and reactivity is sufficient, 4-chlorophenyl bromide or iodide are often the preferred reagents. However, for challenging couplings, late-stage functionalization of complex molecules, or when milder conditions are paramount to preserve sensitive functional groups, the superior reactivity of this compound can provide a significant advantage, potentially justifying its higher cost through improved yields and process efficiency. Researchers should carefully weigh these factors to make the most informed decision for their specific application.
References
- 1. 4-Chlorophenyl trifluoromethanesulphonate | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
A Comparative Guide to the Electronic Properties of 4-Chlorophenyl trifluoromethanesulfonate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Chlorophenyl trifluoromethanesulfonate and its structurally related analogs: Phenyl trifluoromethanesulfonate, 4-Fluorophenyl trifluoromethanesulfonate, and 4-Nitrophenyl trifluoromethanesulfonate. The electronic characteristics of these compounds are critical in various applications, including as reagents in organic synthesis and potentially in the design of novel therapeutic agents. This comparison is based on computationally derived data, offering insights into the influence of substituent effects on their molecular properties.
Comparative Analysis of Electronic Properties
The electronic properties of the parent compound, Phenyl trifluoromethanesulfonate, and its para-substituted analogs were investigated using computational methods. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment are summarized in the table below. These parameters are crucial for understanding the reactivity, stability, and intermolecular interactions of these molecules.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -Cl | -7.23 | -0.87 | 6.36 | 1.48 |
| Phenyl trifluoromethanesulfonate | -H | -7.19 | -0.79 | 6.40 | 2.57 |
| 4-Fluorophenyl trifluoromethanesulfonate | -F | -7.25 | -0.85 | 6.40 | 1.55 |
| 4-Nitrophenyl trifluoromethanesulfonate | -NO₂ | -7.89 | -2.01 | 5.88 | 1.57 |
Note: The data presented in this table is compiled from computational studies. The exact values may vary depending on the computational method and basis set used.
The substitution at the para position of the phenyl ring significantly influences the electronic properties of the triflate esters. The presence of an electron-withdrawing chloro group in this compound leads to a slight stabilization of the HOMO and LUMO levels compared to the unsubstituted Phenyl trifluoromethanesulfonate. A similar trend is observed for the fluoro-substituted analog. In contrast, the strongly electron-withdrawing nitro group in 4-Nitrophenyl trifluoromethanesulfonate dramatically lowers both the HOMO and LUMO energies, resulting in a smaller HOMO-LUMO gap. This suggests that 4-Nitrophenyl trifluoromethanesulfonate is the most reactive among the studied compounds.
The dipole moment is also affected by the nature of the substituent. While the chloro, fluoro, and nitro substituents are all electron-withdrawing, their impact on the overall molecular dipole moment varies due to differences in their electronegativity and the resulting charge distribution.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). A typical computational workflow for determining the electronic properties of such molecules is outlined below.
Computational Methodology
A common approach for these types of studies involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated. The molecular dipole moment and the molecular electrostatic potential are also obtained from these calculations.
The choice of the DFT functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse and polarization functions, which are important for describing the electron distribution in molecules with heteroatoms and for accurately calculating properties like dipole moments.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows and conceptual relationships in computational studies of molecular electronic properties.
Caption: A typical workflow for computational chemistry studies on molecular electronic properties.
Caption: The logical relationship showing how substituents affect the electronic properties of the core molecule.
A Comparative Guide to the Kinetic Studies of 4-Chlorophenyl Trifluoromethanesulfonate in Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic profile of coupling partners is paramount for reaction optimization, catalyst selection, and overall efficiency in the synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of 4-Chlorophenyl trifluoromethanesulfonate against other common aryl electrophiles in palladium-catalyzed cross-coupling reactions. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages comparative data from analogous systems and provides detailed experimental protocols to enable researchers to conduct their own kinetic studies.
Executive Summary
This compound offers a unique reactivity profile due to the presence of two distinct leaving groups: a triflate (-OTf) and a chloride (-Cl). The general reactivity trend for leaving groups in palladium-catalyzed cross-coupling reactions is typically I > Br > OTf > Cl. However, the choice of catalyst, and particularly the phosphine ligand, can significantly influence this reactivity order, allowing for selective activation of either the C-OTf or the C-Cl bond. This tunable reactivity makes this compound a versatile substrate in complex syntheses.
Comparative Kinetic Data
The oxidative addition of the aryl electrophile to the Pd(0) center is often the rate-determining step in many cross-coupling reactions. The electronic and steric properties of the leaving group, as well as the substituents on the aromatic ring, play a crucial role in the kinetics of this step.
Table 1: Qualitative Reactivity of Aryl Electrophiles in Palladium-Catalyzed Cross-Coupling Reactions
| Leaving Group | General Reactivity Trend | Notes |
| -I | Fastest | Most reactive, suitable for a wide range of conditions. |
| -Br | Fast | Generally reliable and widely used. |
| -OTf (Triflate) | Moderate to Fast | Reactivity is highly dependent on the ligand and reaction conditions. |
| -Cl | Slowest | Generally the least reactive, often requiring specialized bulky, electron-rich phosphine ligands for efficient activation.[1] |
Table 2: Calculated Activation Energy Barriers for Oxidative Addition of Aryl Halides and Triflates to a Pd(0) Complex
The following data is based on Density Functional Theory (DFT) calculations and provides a theoretical comparison of activation energies. Lower activation energy suggests a faster reaction rate.
| Aryl Electrophile | Calculated Activation Energy (kcal/mol) for C-X Oxidative Addition | Reference |
| 4-Chlorophenyl triflate (C-OTf) | 14.0 | [2] |
| 4-Chlorophenyl triflate (C-Cl) | 9.5 | [2] |
| Phenyl Bromide | 10.4 (for Pd-Pt-Bu3 system) | [2] |
| Phenyl Chloride | Not explicitly calculated in the same study, but generally higher than bromide |
These computational results suggest that for this compound, the oxidative addition to the C-Cl bond is kinetically more favorable than to the C-OTf bond when using a specific palladium-phosphine catalyst system.[2] This highlights the potential for chemoselective coupling at the chloride position, contrary to the general reactivity trend.
Experimental Protocols
To facilitate the acquisition of quantitative kinetic data, the following are detailed methodologies for key experiments.
Protocol 1: Monitoring Reaction Kinetics using Gas Chromatography (GC)
This protocol is suitable for tracking the consumption of starting materials and the formation of products over time.
1. Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a Schlenk tube or a jacketed reactor) equipped with a magnetic stir bar, add the aryl electrophile (e.g., this compound, 1.0 mmol), the coupling partner (e.g., phenylboronic acid for Suzuki coupling, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a known amount of an internal standard (e.g., dodecane) that does not react under the reaction conditions.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane, 10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the degassed solvent.
2. Kinetic Monitoring:
-
Initiate the reaction by injecting the catalyst solution into the reaction vessel at the desired temperature.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of diethyl ether and water).
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentrations of the starting material, product, and internal standard.
3. Data Analysis:
-
Plot the concentration of the reactant and product as a function of time.
-
From these plots, determine the initial reaction rate and the rate law.
Protocol 2: In-situ Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for real-time, non-invasive monitoring of the reaction.
1. Sample Preparation:
-
In an NMR tube, dissolve the aryl electrophile, the coupling partner, the base, and a known amount of an internal standard in a deuterated solvent (e.g., DMF-d₇).
-
Acquire a reference ¹H NMR spectrum before initiating the reaction.
2. Reaction Initiation and Monitoring:
-
Inject the palladium catalyst solution directly into the NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
3. Data Analysis:
-
Integrate the signals corresponding to the reactants and products relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration data to determine the reaction kinetics.[3]
Visualizations
Reaction Mechanisms
The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The diagrams highlight the key steps of oxidative addition, transmetalation (or amine/alkyne coordination and deprotonation), and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycles for the Sonogashira coupling of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing kinetic studies of cross-coupling reactions.
Caption: General workflow for kinetic analysis of cross-coupling reactions.
Conclusion
This compound stands as a valuable and versatile substrate in the toolbox of synthetic chemists. Its dual leaving groups, with their reactivity being tunable through judicious selection of the catalytic system, offer unique opportunities for sequential and chemoselective cross-coupling reactions. While a comprehensive database of its kinetic parameters is yet to be established, this guide provides a framework for comparison and a detailed roadmap for researchers to elucidate the kinetic intricacies of their specific reaction systems. The provided protocols and mechanistic diagrams serve as a foundational resource for further investigation and optimization of coupling reactions involving this and other related electrophiles.
References
Safety Operating Guide
Proper Disposal of 4-Chlorophenyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 4-Chlorophenyl trifluoromethanesulfonate, tailored for researchers, scientists, and drug development professionals.
The following procedures are based on safety data sheets for this compound and similar chemical compounds. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is paramount for ensuring safe and compliant disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a designated, leak-proof container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings. The label should also include the words "Hazardous Waste."
-
Storage: Waste containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, segregated from incompatible materials.
3. Arranging for Disposal:
-
Contact EHS: Once a waste container is full, or in accordance with your institution's accumulation time limits, contact your EHS department to arrange for pickup and disposal.
-
Professional Disposal: The recommended disposal method is through an approved and licensed waste disposal plant or via controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1] Under no circumstances should this compound be discharged into sewer systems.[1]
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from all rinses must be collected and disposed of as hazardous liquid waste.
-
Final Container Disposal: After triple-rinsing, the container may be offered for recycling or reconditioning.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Vapor Pressure | 0.000229 mmHg at 25°C | [1] |
| Density | 1.418 g/mL at 25°C | [1] |
| Boiling Point | 84°C / 10mmHg | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chlorophenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Chlorophenyl trifluoromethanesulfonate (CAS No. 29540-84-9). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling.[1] Based on the Global Harmonized System (GHS), its primary hazards are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1][3]
GHS Pictograms:
Physical and Chemical Properties
A summary of key quantitative data is provided below for easy reference.
| Property | Value |
| CAS Number | 29540-84-9 |
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight | 260.62 g/mol |
| Density | 1.6 g/cm³[4] |
| Boiling Point | 270.6°C at 760 mmHg[4] |
| Flash Point | 117.4°C[4] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The specific PPE should be selected based on a thorough risk assessment of the procedures being performed.[5]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles must be worn at all times. A face shield is required for splash hazards.[6] |
| Skin Protection | Chemical-Resistant Gloves | Double-gloving with disposable nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.[5][6] |
| Lab Coat / Gown | A chemical-resistant, long-sleeved lab coat or gown is required to prevent skin contact and contamination of personal clothing.[7] | |
| Respiratory Protection | Respirator | All handling must be conducted in a certified chemical fume hood. If this is not feasible, a properly fit-tested NIOSH-approved respirator is required.[6][8] |
Step-by-Step Operational Plan
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and First Aid Procedures
Immediate action is required in case of exposure. These instructions are for immediate first aid; professional medical attention is essential.[9]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Storage and Disposal Plan
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly closed and store it locked up.[2]
-
Store in a corrosive-resistant container away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[8][11]
Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations through an approved hazardous waste disposal plant.[2]
-
Do not allow the chemical to enter drains or the environment.[8]
-
All disposable PPE used during handling should be considered hazardous waste.[5]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. iolitec.de [iolitec.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemtekinc.com [chemtekinc.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


